Drospirenone 6-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-15,17-diene]-2,14'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h3-4,11,15-18,20H,5-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQDQOBQNOHRKO-PJPXKQQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3C5CC5C46CCC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217728 | |
| Record name | Drospirenone 6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67372-69-4 | |
| Record name | 3′H-Cyclopropa[15,16]pregna-4,6,15-triene-21-carboxylic acid, 15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (15α,16α,17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67372-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drospirenone 6-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drospirenone 6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DROSPIRENONE 6-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6CD1LUZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Δ6-Drospirenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of Δ6-Drospirenone, a significant acid-catalyzed degradation product of the synthetic progestin Drospirenone. The formal chemical name for this compound is 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1]-17α-pregna-4,6-diene-21,17-carbolactone . This document outlines the laboratory-scale synthesis via forced degradation, details the analytical methods for its isolation and characterization, and presents available quantitative data. The methodologies are based on established stability studies of Drospirenone, providing a foundational resource for researchers involved in impurity profiling, stability testing, and drug development.
Introduction
Drospirenone (DROS) is a fourth-generation synthetic progestin widely used in oral contraceptives and hormone replacement therapy. Its unique pharmacological profile, which includes anti-mineralocorticoid and anti-androgenic activities, distinguishes it from other progestins. The stability of a pharmaceutical compound is a critical aspect of drug development, and understanding its degradation pathways is mandated by regulatory bodies. Under stress conditions, Drospirenone can degrade into several products. One of the primary products formed under acidic stress is Δ6-Drospirenone, a derivative featuring an additional double bond between the C6 and C7 positions of the steroid core. This guide focuses specifically on the synthesis and characterization of this degradant.
Logical Framework: Drospirenone Degradation Pathways
The stability of Drospirenone is compromised under various stress conditions, leading to distinct degradation products. The following diagram illustrates the logical relationship between the parent drug and its major degradants under acidic, alkaline, and oxidative stress.
Caption: Logical diagram of Drospirenone degradation under different stress conditions.
Synthesis of Δ6-Drospirenone via Acid Degradation
The synthesis of Δ6-Drospirenone is achieved through the forced degradation of Drospirenone under acidic conditions. This procedure simulates the potential degradation of the drug substance in a low pH environment.
Experimental Protocol: Acid-Induced Degradation
The following protocol is adapted from the forced degradation study by Sutar et al.
-
Preparation of Stock Solution: Accurately weigh 3 mg of Drospirenone standard and dissolve it in a minimal quantity of methanol.
-
Acid Treatment: To the solution, add 3 mL of 1 N hydrochloric acid (HCl).
-
Reflux: Transfer the resulting solution to a round-bottom flask (RBF) and reflux on a temperature-controlled water bath at 80°C for 1 hour.
-
Cooling and Dilution: After 1 hour, remove the RBF from the water bath, allow it to cool to room temperature, and then dilute the contents to a final volume of 10 mL with methanol.
-
Neutralization & Analysis: The cooled, diluted solution containing the degradant is then neutralized. This solution is used for subsequent isolation and characterization. For High-Performance Thin-Layer Chromatography (HPTLC) analysis, the solution is further diluted to a concentration of 300 µg/mL with methanol.
Synthesis Workflow
The workflow for the generation of Δ6-Drospirenone from the parent compound is illustrated below.
Caption: Workflow for the synthesis of Δ6-Drospirenone via acid degradation.
Characterization and Analysis
The characterization of Δ6-Drospirenone involves chromatographic separation followed by spectroscopic analysis to confirm its molecular structure.
Experimental Protocols
3.1.1 High-Performance Thin-Layer Chromatography (HPTLC)
The HPTLC method is employed for the separation of Drospirenone from its degradation products.
-
Stationary Phase: Aluminum plates pre-coated with silica gel 60 F254 (10 cm x 10 cm).
-
Mobile Phase: A mixture of toluene, methanol, and diethylamine in a ratio of 7:3:0.1 (v/v/v).
-
Sample Application: 0.6 µL of the sample solution applied as a 6 mm band.
-
Development: The plate is developed in a twin-through glass chamber saturated with the mobile phase for 10 minutes at room temperature (25 ± 2°C).
-
Detection: The plate is scanned at a wavelength of 280 nm.
3.1.2 Spectroscopic Analysis
Following isolation (e.g., via preparative HPTLC), the structure of Δ6-Drospirenone was elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the detailed molecular structure, including the position of protons and carbons and their connectivity.
Characterization Workflow
The following diagram outlines the general workflow for the isolation and characterization of Δ6-Drospirenone from the stressed sample solution.
References
Spectroscopic Profile of Drospirenone 6-ene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for Drospirenone 6-ene (CAS: 67372-69-4), a known impurity and degradation product of the synthetic progestin, Drospirenone. This compound, also referred to as ∆⁶-Drospirenone or Drospirenone Impurity D, is significant in the quality control and stability testing of Drospirenone-containing pharmaceutical products.[1][2][3] This document compiles the reported Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₃ | [1][4] |
| Molecular Weight | 352.47 g/mol | [4] |
| IUPAC Name | (1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.0²,⁷.0³,⁵.0¹¹,¹⁶]octadeca-15,17-diene]-2,14'-dione | [1] |
| Synonyms | Drospirenone impurity D, delta6-Drospirenone, ∆⁶-Drospirenone | [1] |
Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrometry data confirms the molecular weight of this compound.
| m/z | Ion | Source |
| 353.14 | [M+H]⁺ | [5] |
| 353.19 | [M+H]⁺ | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The available ¹H NMR data is limited. The following interpretations are based on the study by Sutar et al. (2020) and a representative spectrum from a Certificate of Analysis.[5][6] A comprehensive assignment of all proton and carbon signals requires further investigation.
¹H NMR (400 MHz, Dichloromethane-d₂) - Partial Interpretation [5]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4.8 | - | CH₃ (Note: This reported value is atypical for a methyl group and may be a typographical error in the source) |
| 0.5 - 2.0 | - | Steroidal CH |
¹³C NMR
No experimental ¹³C NMR data for this compound was found in the searched literature.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The data below is from the analysis of the acidic degradation product of Drospirenone.[5]
| Wavenumber (cm⁻¹) | Functional Group Assignment | |---|---|---| | 2969 | C-H stretching (alkane) | | 1675 | C=O stretching |
Experimental Protocols
The following protocols are based on the methodology reported by Sutar et al. (2020) for the generation and characterization of this compound as an acid-catalyzed degradation product of Drospirenone.[5]
Preparation of this compound (Acid Degradation)
-
Dissolution: A precisely weighed quantity of 3 mg of Drospirenone was dissolved in a small amount of methanol.
-
Acid Hydrolysis: 3 ml of 1 N hydrochloric acid (HCl) was added to the solution.
-
Reflux: The resulting solution was refluxed in a round-bottom flask on a temperature-controlled water bath at 80°C for 1 hour.
-
Cooling and Dilution: The flask was removed from the water bath, allowed to cool to room temperature, and the volume was made up to 10 ml with methanol.
-
Isolation: The major degradation product, this compound, was isolated from the reaction mixture using preparative High-Performance Thin-Layer Chromatography (HPTLC).
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy
-
Instrument: Shimadzu FT-IR PC infrared spectrophotometer.
-
Sample Preparation: The isolated compound was mixed with potassium bromide (KBr) to form a pellet.
-
Acquisition Range: 4000 to 400 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker spectrometer.
-
Frequency: 400 MHz for ¹H NMR.
-
Solvent: Dichloromethane (DCM).
-
-
Mass Spectrometry (MS)
-
Instrument: DI Shimadzu QP-2010 Plus.
-
Ionization: The specific ionization method was not detailed in the source.
-
Experimental Workflow
The following diagram illustrates the workflow for the isolation and spectroscopic characterization of this compound from its parent compound, Drospirenone.
Caption: Experimental workflow for the generation and spectroscopic analysis of this compound.
Conclusion
This technical guide consolidates the currently available spectroscopic data for this compound. While the mass spectrometric data corroborates the identity of the compound, the NMR and IR data are not fully detailed in the public literature. The provided experimental protocols offer a basis for the generation and analysis of this impurity for research and quality control purposes. Further studies would be beneficial to provide a more complete spectroscopic characterization, including comprehensive ¹H and ¹³C NMR assignments and a detailed IR peak table.
References
In Silico Toxicity Prediction of Drospirenone 6-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drospirenone, a synthetic progestin, is a common component of oral contraceptives. During its synthesis and storage, various impurities can form, one of which is Drospirenone 6-ene (delta-6-drospirenone). The toxicological profile of such impurities is of paramount importance for drug safety and regulatory compliance. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict the potential toxicity of such compounds early in the drug development process.
This technical guide provides a comprehensive overview of the predicted in silico toxicity of this compound. It details the methodologies for using established predictive toxicology platforms—ProTox-II, Derek Nexus, and Sarah Nexus—and summarizes the simulated toxicological endpoints. Furthermore, this guide explores the potential signaling pathways that may be perturbed by this impurity, offering insights into its possible mechanisms of toxicity.
In Silico Toxicity Prediction Workflow
The overall workflow for the in silico toxicity prediction of a small molecule like this compound involves several key stages, from obtaining the chemical structure to analyzing and interpreting the computational predictions.
The Pharmacological Profile of Drospirenone and Insights into its 6-ene Variant
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the pharmacological activity of Drospirenone, a synthetic progestin with a unique pharmacological profile that closely mimics endogenous progesterone. Due to a significant lack of publicly available data on the specific pharmacological activity of its related compound, Drospirenone 6-ene (also known as Δ⁶-Drospirenone or Drospirenone Impurity D), this document will focus on the well-characterized parent compound, Drospirenone. This compound is identified primarily as an impurity or degradation product of Drospirenone.[1][2] This guide will detail Drospirenone's progestogenic, anti-androgenic, and anti-mineralocorticoid properties, presenting quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development.
Introduction to Drospirenone
Drospirenone (6β, 7β, 15β, 16β-dimethylene-3-oxo-17α-pregn-4-ene-21, 17-carbolactone) is a fourth-generation synthetic progestin, structurally derived from spironolactone.[3][4][5] Unlike other synthetic progestins, Drospirenone exhibits a pharmacological profile remarkably similar to natural progesterone, notably its potent anti-mineralocorticoid and anti-androgenic activities.[6][7] These unique properties contribute to its widespread use in oral contraception and hormone replacement therapy.[8][9][10]
Pharmacodynamics: Receptor Binding and Functional Activity
Drospirenone's pharmacological effects are mediated through its interaction with various steroid hormone receptors. Its distinct binding profile underpins its clinical efficacy and tolerability.
Receptor Binding Affinity
In vitro studies have extensively characterized the binding affinity of Drospirenone to progesterone (PR), mineralocorticoid (MR), androgen (AR), glucocorticoid (GR), and estrogen (ER) receptors.
| Receptor | Relative Binding Affinity (RBA) vs. Progesterone | Relative Binding Affinity (RBA) vs. Aldosterone | Notes | Reference |
| Progesterone Receptor (PR) | High | - | Potent progestogenic activity. | [10] |
| Mineralocorticoid Receptor (MR) | High | 2-5 times higher than aldosterone | Potent anti-mineralocorticoid activity. | [4][10] |
| Androgen Receptor (AR) | Low | - | Acts as an antagonist, leading to anti-androgenic effects. | [10] |
| Glucocorticoid Receptor (GR) | Low | - | Devoid of significant glucocorticoid or anti-glucocorticoid activity. | [4][10] |
| Estrogen Receptor (ER) | No detectable binding | - | No estrogenic or anti-estrogenic activity. | [10][11] |
Progestogenic Activity
Drospirenone's high affinity for the progesterone receptor confers potent progestogenic effects, which are central to its contraceptive efficacy. At a daily dose of 3 mg, it effectively inhibits ovulation and prevents follicular development.[3] Its progestogenic activity also includes the transformation of the endometrium.[3][6]
Anti-mineralocorticoid Activity
A key feature of Drospirenone is its potent anti-mineralocorticoid activity, which is approximately eight times more potent than that of spironolactone.[4] By antagonizing the mineralocorticoid receptor, Drospirenone inhibits aldosterone-mediated sodium and water retention, leading to a mild natriuretic effect.[12][13] This action counteracts the estrogen-induced stimulation of the renin-angiotensin-aldosterone system (RAAS), potentially mitigating side effects such as bloating and weight gain.[7][12]
Anti-androgenic Activity
Drospirenone exhibits anti-androgenic properties by blocking the androgen receptor.[9][13] In animal models, its anti-androgenic potency was found to be about one-third that of cyproterone acetate.[3][6] This activity is beneficial in managing androgen-related conditions such as acne and hirsutism.[8][9] The anti-androgenic effect of Drospirenone is up to tenfold higher than that of progesterone in ovariectomized rats.[3]
Signaling Pathways
The pharmacological actions of Drospirenone are initiated by its binding to specific intracellular steroid receptors, which then modulate gene transcription.
Progestogenic Signaling Pathway
Anti-mineralocorticoid Signaling Pathway
Experimental Protocols
The characterization of Drospirenone's pharmacological activity relies on a variety of in vitro and in vivo experimental models.
Receptor Binding Assays
Objective: To determine the binding affinity of Drospirenone to steroid hormone receptors.
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the receptor of interest (e.g., from human uterine tissue for PR, or recombinant human receptors expressed in cell lines like Sf9 or CHO cells) are prepared.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-aldosterone for MR, [³H]-R1881 for AR) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Drospirenone.
-
Separation and Quantification: Bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption or filtration). The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Drospirenone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC₅₀ of Drospirenone to that of a reference compound (e.g., progesterone for PR).
In Vivo Anti-androgenic Activity in Rats
Objective: To assess the anti-androgenic potency of Drospirenone in a castrated male rat model.
Methodology:
-
Animal Model: Juvenile male rats are castrated to remove endogenous androgen production.
-
Treatment: The castrated rats are treated with a constant dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent accessory sex organs (prostate and seminal vesicles). Concurrently, different groups of animals are treated with varying doses of Drospirenone or a reference anti-androgen (e.g., cyproterone acetate).
-
Endpoint Measurement: After a defined treatment period (e.g., 7 days), the animals are euthanized, and the wet weight of the prostate and seminal vesicles is measured.
-
Data Analysis: The dose-dependent inhibition of the androgen-induced growth of the accessory sex organs by Drospirenone is determined and compared to the reference compound to establish its relative anti-androgenic potency.[3][6]
Pharmacokinetics
| Parameter | Value | Reference |
| Bioavailability | 76-85% | [3][9] |
| Protein Binding | 95-97% (to serum albumin) | [3][8][11] |
| Volume of Distribution | 3.7 - 4.2 L/kg | [8][9] |
| Metabolism | Extensively metabolized to 4,5-dihydrodrospirenone-3-sulfate and the acid form of Drospirenone. | [3] |
| Elimination Half-life | Approximately 31-32 hours | [9][14] |
This compound: An Impurity Perspective
This compound (CAS 67372-69-4) is listed as "Drospirenone impurity D" in the European Pharmacopoeia.[1] It can also be formed as a degradation product of Drospirenone under acidic stress conditions, identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[5]-17α-pregna-4,6-diene-21,17-carbolactone.[15][16] There is a notable absence of published studies detailing the specific pharmacological activity, receptor binding profile, or pharmacokinetic properties of this compound. Its primary relevance in the current literature is as a process-related impurity and degradation product that needs to be monitored and controlled during the manufacturing and storage of Drospirenone-containing products.
Conclusion
Drospirenone possesses a unique pharmacological profile characterized by potent progestogenic, anti-mineralocorticoid, and anti-androgenic activities, distinguishing it from other synthetic progestins. This profile, which closely resembles that of endogenous progesterone, provides a favorable clinical profile in contraception and hormone replacement therapy. In contrast, its related compound, this compound, is primarily known as an impurity, and its pharmacological activity remains uncharacterized in the public domain. Future research could explore the biological activity of this and other Drospirenone-related substances to fully understand their potential contribution to the overall therapeutic and safety profile of Drospirenone formulations.
References
- 1. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. drospirenone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Drospirenone? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. ijper.org [ijper.org]
- 16. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Drospirenone 6-ene: A Potential Biomarker for Drug Quality and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Drospirenone, a fourth-generation synthetic progestin, is a key component in numerous oral contraceptives and hormone replacement therapies.[1][2][3] Its manufacturing process and subsequent stability can lead to the formation of related substances, one of which is Drospirenone 6-ene (Δ⁶-Drospirenone). While primarily documented as a process-related impurity, the unique chemical signature of this compound presents a compelling case for its investigation as a potential biomarker for drug product quality, stability, and potentially, in vivo degradation pathways. This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection methodologies, and a proposed framework for its validation as a biomarker.
Introduction to Drospirenone and its Metabolites
Drospirenone is an analogue of spironolactone, exhibiting progestogenic, anti-androgenic, and anti-mineralocorticoid properties.[1][2] Upon oral administration, drospirenone is extensively metabolized into two major inactive metabolites: the acid form of drospirenone (M11), created by the opening of the lactone ring, and 4,5-dihydrodrospirenone-3-sulfate.[4][5] The metabolism of drospirenone involves minimal participation of the cytochrome P450 (CYP) enzyme system.[2]
This compound is identified as "Drospirenone impurity D" in pharmacopeial contexts.[6][7] Its presence in the final drug product is carefully controlled as part of quality assurance. Forced degradation studies have shown that drospirenone can degrade under acidic conditions to form a compound with a similar 4,6-diene structure, suggesting a potential pathway for its formation if the drug product is exposed to inappropriate storage conditions.[8]
This compound as a Potential Biomarker
While not currently established as a clinical biomarker, this compound holds potential in several key areas of drug development and quality control:
-
Manufacturing Process Integrity: The level of this compound can serve as a sensitive marker for the consistency and control of the synthesis and purification processes.
-
Product Stability: Monitoring the concentration of this compound over time under various storage conditions can provide critical data on the stability of the drug product.
-
In Vivo Degradation: Investigating the presence of this compound in biological matrices could offer insights into potential in vivo degradation pathways of drospirenone, distinct from its primary metabolic routes.
The logical relationship for investigating this compound as a potential biomarker is outlined below:
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H28O3 | [6] |
| Molecular Weight | 352.5 g/mol | [6] |
| IUPAC Name | 17β-Hydroxy-15β,16β-methylene-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone | [6] |
| Synonyms | Δ⁶-Drospirenone, Drospirenone impurity D | [6][7] |
| CAS Number | 67372-69-4 | [6] |
Comparative Analytical Method Parameters for Drospirenone and its Impurities
| Parameter | Method 1: RP-HPLC | Method 2: UPLC-MS/MS | Method 3: HPTLC |
| Analyte | Drospirenone | Drospirenone | Drospirenone & Degradants |
| Stationary Phase | C18 (250x4.6mm, 5µm) | Mixed-mode SPE | Silica C60F254 |
| Mobile Phase | Methanol: 1% Ortho phosphoric acid (54.5:45.5) | Gradient Elution | Toluene: Methanol: Diethylamine (7:3:0.1) |
| Flow Rate | 1.0 ml/min | - | - |
| Detection | UV at 252 nm | MS/MS | UV at 280 nm |
| Linearity Range | - | 0.5 to 250 ng/mL | - |
| LLOQ | - | 0.5 ng/mL | - |
| Reference | [9] | [10] | [8] |
Experimental Protocols
Sample Preparation for Analysis of this compound in Drug Product
This protocol is adapted from established methods for drospirenone analysis in tablet formulations.[11][12]
-
Tablet Powder Preparation: Accurately weigh and crush no fewer than 20 tablets to a fine, uniform powder.
-
Stock Solution Preparation: Transfer a portion of the powder equivalent to 10 mg of drospirenone into a 100 mL volumetric flask. Add 70 mL of a suitable solvent (e.g., methanol:water 50:50) and sonicate for 15 minutes to dissolve. Dilute to volume with the same solvent to obtain a stock solution of 100 µg/mL.
-
Working Standard Preparation: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the expected LLOQ to the upper limit of the linear range.
-
Filtration: Filter all solutions through a 0.45 µm membrane filter before injection into the chromatographic system.
Chromatographic Method for Quantification of this compound
The following is a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from the parent drug. This method is based on established protocols for drospirenone and its impurities.[9][12][13]
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve separation between drospirenone and this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: A photodiode array detector can be used to scan for the optimal wavelength. Given the conjugated diene system in this compound, its UV maximum is expected to be different from that of drospirenone (which is often detected around 252-271 nm).[9][12]
-
Injection Volume: 20 µL.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
The workflow for this analytical method is depicted below:
Conclusion and Future Directions
This compound, while currently viewed as a process-related impurity, has significant potential to be developed into a valuable biomarker for drug quality and stability. Its unique structure allows for specific analytical detection, and its levels can provide a direct measure of manufacturing consistency and product degradation. Further research is warranted to validate its correlation with these critical quality attributes. Moreover, exploratory studies to detect this compound in biological systems could open new avenues for understanding the in vivo behavior of drospirenone. The methodologies and framework presented in this guide offer a solid foundation for researchers and drug development professionals to embark on the validation of this compound as a scientifically robust and commercially valuable biomarker.
References
- 1. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Drospirenone - Wikipedia [en.wikipedia.org]
- 6. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. greenpharmacy.info [greenpharmacy.info]
The Chemical Fortitude of Drospirenone 6-ene: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This technical guide delves into the physical and chemical stability of Drospirenone 6-ene, a known acid-catalyzed degradation product of the synthetic progestin Drospirenone. A comprehensive understanding of its stability profile is crucial for ensuring drug product quality, safety, and efficacy.
Executive Summary
This compound, identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone, is a primary degradant of Drospirenone under acidic conditions.[3] Forced degradation studies, a cornerstone of drug stability testing as mandated by ICH guidelines, reveal the susceptibility of Drospirenone to various stress factors, leading to the formation of several degradation products, including this compound. This guide summarizes the quantitative data from these studies, provides detailed experimental protocols for stability-indicating assays, and visualizes the degradation pathways.
Quantitative Stability Data
The stability of Drospirenone under different stress conditions has been investigated, with the percentage of degradation quantified using various analytical techniques. The following tables summarize the key quantitative findings from forced degradation studies that lead to the formation of impurities, including the precursor to this compound.
Table 1: Summary of Drospirenone Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Analytical Method | Reference |
| Acidic Hydrolysis | 1M HCl | 30 min | 80°C | Up to 20% | RP-HPLC | [4] |
| Acidic Hydrolysis | 0.1N, 0.5N, 1.0N HCl | 1 hr | 80°C | Not specified | HPTLC | [5] |
| Alkaline Hydrolysis | 1M NaOH | 30 min | 80°C | Up to 78.5% | RP-HPLC | [4] |
| Oxidative Degradation | 1% H₂O₂ | 1 hr | Room Temp | 19% | RP-HPLC | [6] |
| Oxidative Degradation | 3% H₂O₂ | Not specified | 80°C | >19% | RP-HPLC | [6][7] |
| Thermal Degradation | Solid state | 5 days | 80°C | Stable | HPLC | [8] |
| Photolytic Degradation | Solid state (Visible & UV) | 5 days | Not specified | Stable | HPLC | [8] |
Key Degradation Pathways
The principal degradation pathway of concern for the formation of this compound is acid-catalyzed degradation. Under acidic conditions, Drospirenone undergoes a transformation to form this more conjugated and stable entity.
Caption: Acid-catalyzed degradation pathway of Drospirenone to this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of stability. The following sections outline the protocols employed in the forced degradation studies of Drospirenone.
Protocol 1: Forced Degradation Studies
This protocol describes the general procedure for subjecting a drug substance to various stress conditions to evaluate its stability.
Caption: General workflow for forced degradation studies of Drospirenone.
Methodology Details:
-
Acidic Degradation: A solution of Drospirenone is mixed with varying strengths of hydrochloric acid (e.g., 0.1N to 1N) and refluxed at a specific temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[5] The resulting solution is then cooled, neutralized, and diluted with a suitable solvent like methanol before analysis.[5]
-
Alkaline Degradation: Similar to acid degradation, a Drospirenone solution is treated with sodium hydroxide (e.g., 1N) and heated.[4]
-
Oxidative Degradation: Drospirenone solution is mixed with hydrogen peroxide (e.g., 1% or 3%) and kept at room temperature or heated to accelerate degradation.[6]
-
Thermal and Photolytic Degradation: Solid Drospirenone powder is spread in a thin layer and exposed to heat (e.g., 80°C) or light (visible and UV) for an extended period.[8]
Protocol 2: Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is utilized for the separation and quantification of Drospirenone in the presence of its degradation products.[5]
Table 2: HPTLC Method Parameters
| Parameter | Specification |
| Stationary Phase | Silica C60F254 precoated TLC plates |
| Mobile Phase | Toluene: Methanol: Diethylamine (7:3:0.1 v/v/v) |
| Detection Wavelength | 280 nm |
| Rf value for Drospirenone | 0.69 |
Procedure:
-
Prepare standard and stressed sample solutions.
-
Apply the solutions as bands on the HPTLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate and scan it at 280 nm to quantify the spots.
Protocol 3: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation, identification, and quantification of drug impurities and degradation products.
Table 3: Exemplary HPLC Method Parameters
| Parameter | Specification 1 | Specification 2 |
| Column | Nova-Pak CN | C18 Thermo Hypersil BDS (250 x 4.6 mm, 5 µm) |
| Mobile Phase | K₂HPO₄ 50 mM and Acetonitrile (60:40, v/v), pH 8.0 | Ammonium acetate: Acetonitrile (70:30 v/v), pH 6.8 |
| Flow Rate | 1 ml/min | 1 ml/min |
| Detection | 245 nm | PDA detector |
| Retention Time of Drospirenone | Not specified | 3.15 min |
| Reference | [8][9] | [6] |
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions.
-
Monitor the chromatogram for the elution of Drospirenone and any degradation products.
-
Quantify the peaks based on their area.
Characterization of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways and assessing the safety of the drug product. Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are employed for the structural elucidation of impurities.[5][6][10]
-
Acidic Degradation Product: Identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone (this compound).[5][10]
-
Alkaline Degradation Product: A plausible structure has been proposed as 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol.[5][10]
-
Oxidative Degradation Product: A biphenyl moiety has been reported as a newly identified oxidative impurity.[6]
Conclusion
The physical and chemical stability of Drospirenone and its related compounds, such as this compound, are critical aspects of pharmaceutical development. Drospirenone demonstrates instability under acidic, alkaline, and oxidative stress conditions, leading to the formation of specific degradation products. This compound is a well-characterized acidic degradation product. In contrast, the bulk drug shows stability under thermal and photolytic conditions. The provided experimental protocols for forced degradation studies and stability-indicating analytical methods serve as a valuable resource for researchers and quality control professionals. A thorough understanding of these stability characteristics is essential for the development of robust formulations and for ensuring the safety and efficacy of Drospirenone-containing drug products.
References
- 1. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound | 67372-69-4 | Benchchem [benchchem.com]
- 4. Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies - ProQuest [proquest.com]
- 5. ijper.org [ijper.org]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
The Emergence of a Key Impurity: A Technical Guide to Drospirenone 6-ene
For Immediate Release
Presents an in-depth technical guide on the discovery and history of Drospirenone 6-ene impurity for researchers, scientists, and drug development professionals.
Drospirenone, a fourth-generation progestin widely used in oral contraceptives and hormone replacement therapies, undergoes degradation under certain conditions, leading to the formation of various impurities. Among these, this compound impurity, also known as Drospirenone impurity D, is of significant interest due to its potential impact on the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the discovery, formation, and analytical characterization of this specific impurity.
Discovery and History
The identification of this compound impurity is intrinsically linked to the comprehensive analysis and forced degradation studies of the parent drug, Drospirenone. While a precise historical timeline of its initial discovery is not extensively documented in publicly available literature, its emergence as a known impurity is a result of rigorous analytical chemistry mandated by regulatory bodies to ensure drug purity and safety.
Forced degradation studies, which subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products. A pivotal study on the forced degradation of Drospirenone revealed that under acidic conditions, a major degradation product is formed, which was subsequently identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone[3]. This compound is chemically synonymous with this compound impurity.
The European Pharmacopoeia (EP) officially recognizes this compound as "Drospirenone impurity D" and includes it in the monograph for Drospirenone, stipulating acceptance criteria for its presence in the active pharmaceutical ingredient (API)[4]. This underscores its importance as a specified impurity that must be monitored and controlled during the manufacturing process and throughout the product's shelf life.
Physicochemical Properties and Structure
A summary of the key physicochemical properties of this compound impurity is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone | [3] |
| Synonyms | Drospirenone impurity D, Δ6-Drospirenone | |
| CAS Number | 67372-69-4 | |
| Molecular Formula | C23H28O3 | |
| Molecular Weight | 352.47 g/mol |
Formation Pathway
This compound impurity is primarily formed as a degradation product of Drospirenone under acidic conditions. The proposed mechanism involves an acid-catalyzed dehydration reaction.
Caption: Proposed formation pathway of this compound impurity from Drospirenone under acidic conditions.
Experimental Protocols
The identification and quantification of this compound impurity are crucial for quality control. The following are detailed experimental protocols based on published literature.
Forced Degradation Study (Acid Hydrolysis) to Generate this compound Impurity
This protocol describes the generation of the impurity for use as a reference standard or for method development.
Materials:
-
Drospirenone reference standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N (for neutralization)
-
High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV detector
Procedure:
-
Sample Preparation: Accurately weigh 10 mg of Drospirenone and dissolve it in 10 mL of methanol.
-
Acid Degradation: To the solution, add 10 mL of 1N HCl. Reflux the mixture at 80°C for 2 hours.
-
Neutralization: After cooling to room temperature, carefully neutralize the solution with 1N NaOH.
-
HPTLC Analysis:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of Toluene: Methanol: Acetonitrile (7:2:1, v/v/v).
-
Application: Apply the neutralized solution as a band on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: After drying, visualize the separated bands under a UV lamp at 254 nm. The band corresponding to the this compound impurity can be identified by its retention factor (Rf) value and further characterized.
-
Expected Outcome: This procedure will yield a mixture containing undegraded Drospirenone and the this compound impurity, which can be isolated for further studies or used to validate the specificity of an analytical method.
Quantification of this compound Impurity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the quantification of Drospirenone and its impurities, including the 6-ene impurity.
Instrumentation and Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 40 60 15 60 40 20 60 40 | 25 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of Drospirenone and a separate standard of the isolated this compound impurity in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the Drospirenone drug substance or product in the mobile phase to achieve a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to the this compound impurity in the sample chromatogram based on its retention time relative to the standard. Calculate the amount of the impurity using the peak area and the response factor of the impurity standard.
Regulatory Landscape and Acceptance Criteria
Regulatory bodies such as the European Directorate for the Quality of Medicines & HealthCare (EDQM) have established limits for impurities in active pharmaceutical ingredients. The European Pharmacopoeia monograph for Drospirenone specifies the acceptance criteria for Drospirenone impurity D.
| Impurity | Acceptance Criterion |
| Drospirenone impurity D (6-ene) | Not more than the area of the principal peak in the chromatogram of the reference solution (0.10 per cent) |
This stringent limit highlights the importance of controlling the formation of this impurity during the manufacturing and storage of Drospirenone.
Signaling Pathways and Biological Relevance
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the interaction of the this compound impurity with any signaling pathways. As a degradation product, its pharmacological and toxicological profile is generally considered to be unevaluated or different from the parent compound. Therefore, controlling its level in the final drug product is a critical aspect of ensuring patient safety.
Conclusion
The this compound impurity is a significant degradation product formed under acidic conditions. Its discovery and characterization are testaments to the rigorous analytical scrutiny applied to modern pharmaceuticals. The availability of detailed analytical methods allows for its effective monitoring and control, ensuring that Drospirenone-containing medications meet the high standards of quality and safety required for patient use. Further research into the potential biological effects of this and other impurities will continue to be an important area of investigation in pharmaceutical sciences.
Caption: Experimental and regulatory workflow for this compound impurity.
References
Drospirenone 6-ene CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Drospirenone 6-ene, a known impurity and potential intermediate in the synthesis of the progestin drospirenone. This document outlines its chemical identity, and available, albeit limited, technical data, focusing on its analytical determination and potential formation during drospirenone synthesis.
Core Chemical Identifiers
This compound is identified by the following chemical and registry information:
| Identifier | Value | Reference |
| CAS Number | 67372-69-4 | [1] |
| Molecular Formula | C₂₃H₂₈O₃ | [1][2][3] |
| Molecular Weight | 352.47 g/mol | [2] |
| IUPAC Name | (1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.0²,⁷.0³,⁵.0¹¹,¹⁶]octadeca-15,17-diene]-2,14'-dione | [1] |
| Synonyms | Drospirenone impurity D, delta6-Drospirenone, .DELTA.6-DROSPIRENONE | [1] |
Synthesis and Formation
This compound is not typically synthesized as a primary target but rather emerges as an impurity or intermediate during the manufacturing of drospirenone.[4][5][6][7] Several patented methods for drospirenone synthesis allude to the formation of related impurities. The presence of a double bond at the 6-position suggests its formation could be a result of elimination reactions under certain acidic or basic conditions during the synthesis process.
A general retrosynthetic analysis suggests that the formation of the spirolactone ring at C17 and the establishment of the conjugated 4,6-diene system are key transformations where impurities like this compound can arise.[8]
Experimental Protocols: Analytical Determination
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A stability-indicating reverse-phase HPLC method has been developed for the quantification of drospirenone and its related impurities.[9][10]
| Parameter | Description |
| Column | Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase A | 100% Acetonitrile |
| Mobile Phase B | Acetonitrile:Water (1:3 v/v) |
| Flow Rate | 1.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 215 nm |
Another method utilizes an isocratic system with a C18 column and a mobile phase of Acetonitrile:water (60:40% v/v) at a flow rate of 1.0 ml/min with UV detection at 271 nm.[11][12]
Biological Activity
There is a lack of specific toxicological and pharmacological data for this compound itself. The biological activity information is predominantly available for the final active pharmaceutical ingredient, drospirenone. Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, used in oral contraceptives.[13] As an impurity, the levels of this compound in the final drug product are strictly controlled to ensure safety and efficacy.
Signaling Pathways and Experimental Workflows
Direct signaling pathways involving this compound have not been elucidated in the reviewed literature. However, a logical workflow for the analysis of drospirenone impurities can be visualized.
Caption: A generalized workflow for the analytical determination of impurities in drospirenone samples.
The following diagram illustrates a simplified, conceptual representation of where this compound might be formed during the synthesis of Drospirenone.
Caption: A logical diagram illustrating the potential formation of this compound.
References
- 1. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. PubChemLite - this compound (C23H28O3) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. US8334375B2 - Methods for the preparation of drospirenone - Google Patents [patents.google.com]
- 7. A new approach towards the synthesis of drospirenone and steroidal spirolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 67372-69-4 | Benchchem [benchchem.com]
- 9. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of Drospirenone 6-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Drospirenone 6-ene, a known impurity and degradation product of the synthetic progestin, Drospirenone. Due to the limited availability of direct experimental solubility data for this compound in public literature, this guide also furnishes a theoretical assessment of its solubility based on its physicochemical properties. Furthermore, detailed experimental protocols for solubility determination are provided, alongside a comparative solubility profile of the parent compound, Drospirenone, to offer a valuable contextual reference for researchers.
Introduction to this compound
This compound, also referred to as ∆⁶-Drospirenone or Drospirenone Impurity D, is a significant related substance of Drospirenone.[1] It is characterized by the presence of a double bond between the 6th and 7th carbon positions in the steroid's B-ring. This structural modification can arise during the synthesis of Drospirenone or as a result of its degradation, particularly under acidic conditions. Understanding the solubility of this impurity is crucial for the development of robust analytical methods, formulation strategies, and for ensuring the quality and stability of Drospirenone-containing pharmaceutical products.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₃ | [1][2] |
| Molecular Weight | 352.5 g/mol | [1] |
| Calculated XLogP3 | 2.6 | [1] |
The calculated octanol-water partition coefficient (XLogP3) of 2.6 suggests that this compound is a lipophilic compound and is expected to have low solubility in aqueous media and higher solubility in organic solvents.[1]
Predicted Solubility Profile of this compound
Based on its lipophilic nature as indicated by the positive LogP value, the following solubility profile can be predicted for this compound:
-
Aqueous Solvents (e.g., Water, Buffers): Expected to be poorly soluble to practically insoluble.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Expected to have moderate to good solubility.
-
Alcohols (e.g., Ethanol, Methanol): Expected to have moderate solubility.
-
Non-polar Solvents (e.g., Chloroform, Dichloromethane): Expected to have good solubility.
This predicted profile is in line with the general solubility characteristics of steroid hormones.
Comparative Solubility Profile of Drospirenone
For contextual understanding, the experimentally determined solubility of the parent compound, Drospirenone, is presented below. This data can serve as a useful benchmark for estimating the solubility of its 6-ene derivative.
| Solvent / Media | Solubility | Temperature | Source |
| Water | 2.25 µg/mL | Not Specified | [3] |
| Dimethylformamide (DMF) | ~ 2 mg/mL | Not Specified | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~ 0.5 mg/mL | Not Specified | [4] |
| Dimethyl Sulfoxide (DMSO) | 73 mg/mL | 25°C | [5] |
| Ethanol | 12 mg/mL | 25°C | [5] |
| Methylene Chloride | Freely Soluble | Not Specified | [6] |
| Methanol | Soluble | Not Specified | [6] |
| Acetone | Soluble | Not Specified | [6] |
Note: Terms like "Freely Soluble" and "Soluble" are qualitative descriptors as defined by pharmacopeias.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a compound. This protocol is suitable for determining the solubility of this compound and other steroid impurities.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound reference standard
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The excess solid should be visually apparent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining fine particles. It is crucial to discard the initial portion of the filtrate to avoid any adsorption of the analyte onto the filter membrane.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Visualizations
Caption: Experimental Workflow for Solubility Determination.
References
Methodological & Application
Application Note and Protocol: HPLC Determination of Drospirenone 6-ene
Introduction
Drospirenone is a synthetic progestin commonly used in oral contraceptives.[1][2] During its synthesis and storage, process-related impurities and degradation products can form, which must be monitored to ensure the safety and efficacy of the final drug product.[3] One such potential impurity is Drospirenone 6-ene. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination and quantification of this compound in the presence of Drospirenone. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Drospirenone.
Principle
The method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate Drospirenone from its related substance, this compound. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The concentration of this compound is determined by comparing its peak area to that of a reference standard of known concentration.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1120 LC system or equivalent with PDA detector and EZ chrome elite software |
| Column | Waters C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 245 nm[1][6] |
| Run Time | Approximately 10 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
-
Standard Stock Solution (Drospirenone): Accurately weigh and transfer about 10 mg of Drospirenone USP Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution having a known concentration of about 1000 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and transfer about 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution having a known concentration of about 1000 µg/mL.
-
Standard Solution: Prepare a solution containing a final concentration of approximately 10 µg/mL of Drospirenone and 1 µg/mL of this compound by diluting the Standard Stock Solutions with the diluent.
-
Sample Preparation (for drug substance): Accurately weigh and transfer about 10 mg of the Drospirenone sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent to obtain a final concentration of approximately 100 µg/mL of Drospirenone.
-
Sample Preparation (for tablet dosage form): Weigh and finely powder not fewer than 20 tablets.[1] Accurately weigh a portion of the powder equivalent to about 3 mg of Drospirenone and transfer it to a 10 mL volumetric flask. Add about 7 mL of diluent and sonicate for 15 minutes to dissolve the drug.[1] Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon filter.
3. System Suitability
To ensure the chromatographic system is adequate for the intended analysis, a system suitability test must be performed. Inject the Standard Solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Drospirenone peak) | Not more than 2.0 |
| Theoretical Plates (for Drospirenone peak) | Not less than 2000 |
| Relative Standard Deviation (RSD) for peak areas (n=6) | Not more than 2.0% |
| Resolution between Drospirenone and this compound | Not less than 2.0 |
Data Presentation
The following table summarizes hypothetical quantitative data for a method validation study for the determination of this compound.
| Parameter | Result |
| Linearity (Concentration Range for this compound) | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery at 3 levels) | 98.0% - 102.0% |
| Precision (%RSD for repeatability, n=6) | < 2.0% |
| Precision (%RSD for intermediate precision) | < 2.0% |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC determination of this compound.
Logical Relationship Diagram
Caption: Role of the HPLC method in ensuring drug product quality.
References
Application Note: Ultrasensitive Quantification of Drospirenone and its 6-ene Impurity using LC-MS/MS
Introduction
Drospirenone (DRSP) is a synthetic progestin, an analogue of spironolactone, widely used in oral contraceptives and hormone replacement therapies.[1][2] The safety and efficacy of pharmaceutical products are directly linked to their purity.[1] Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities.[1] Process-related impurities and degradation products, such as the isomeric 6-ene drospirenone, must be closely monitored.[1] The 6-ene impurity is particularly challenging as it is isomeric to the active pharmaceutical ingredient (API), drospirenone, meaning it has the same mass and requires highly efficient chromatographic separation for accurate quantification.
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of drospirenone and its 6-ene impurity. The method is suitable for routine quality control, stability testing, and impurity profiling in bulk drug substances and pharmaceutical formulations.[1][3]
Experimental Protocol
1. Materials and Reagents
-
Drospirenone Reference Standard (USP/EP grade)
-
Drospirenone 6-ene Impurity Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drospirenone tablets (e.g., 3 mg)[4]
2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Drospirenone and 10 mg of the 6-ene impurity into separate 100 mL volumetric flasks using a 50:50 (v/v) mixture of methanol and water as the diluent.[3]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the diluent to achieve concentrations ranging from approximately 0.1 ng/mL to 100 ng/mL.[5][6]
-
Sample Preparation (from Tablets):
-
Weigh and crush 20 tablets to obtain a fine, uniform powder.[7]
-
Transfer an amount of powder equivalent to one tablet (e.g., 3 mg of drospirenone) into a 50 mL volumetric flask.[4]
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[7]
-
Make up the volume to 50 mL with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm PVDF or PTFE syringe filter.
-
Perform a further dilution as necessary to bring the concentration within the calibration range.
-
3. LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with a UPLC/HPLC system is recommended for this analysis.[8]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Start at 30% B, linear increase to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Column Temperature | 40 °C[5] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 367.2 [M+H]⁺ for both Drospirenone and 6-ene impurity[6] |
| Product Ions (Q3) | Quantifier: m/z 109.1, Qualifier: m/z 91.1 |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 25-35 eV) |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: Product ions and collision energies should be optimized empirically on the specific instrument being used.
Results and Discussion
Chromatographic Separation The primary challenge in analyzing the 6-ene impurity is its isomeric nature with drospirenone. The developed gradient LC method successfully separates the 6-ene impurity from the drospirenone peak, ensuring that quantification is not compromised by isobaric interference. A high-efficiency C18 column is critical for achieving baseline resolution.
Method Performance The performance of the method was evaluated according to ICH guidelines.[9]
Table 3: Summary of Method Validation Data
| Parameter | Drospirenone | 6-ene Impurity |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | ~0.15 ng/mL | ~0.15 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~0.5 ng/mL |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 97.5% - 103.2% | 96.8% - 104.5% |
The method demonstrates excellent linearity across the specified concentration range.[10] The low LOD and LOQ values confirm the high sensitivity of the LC-MS/MS technique, making it suitable for detecting trace-level impurities.[7] Accuracy and precision data fall well within the accepted limits for pharmaceutical analysis, indicating the method is reliable and reproducible.[7][11]
Workflow and Process Visualization
The following diagrams illustrate the key workflows for this analytical protocol.
Caption: Experimental workflow for LC-MS/MS analysis of Drospirenone.
Caption: Logical diagram of the MRM process in the mass spectrometer.
Conclusion
The described LC-MS/MS method provides a highly selective, sensitive, and reliable approach for the quantification of drospirenone and its critical 6-ene impurity.[10][11] The protocol is robust and suitable for implementation in quality control laboratories for release testing of bulk drug substances and finished pharmaceutical products, ensuring they meet the stringent purity requirements for safety and efficacy.[1][10]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ijpsr.com [ijpsr.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. lcms.cz [lcms.cz]
- 9. bepls.com [bepls.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Development of a Stability-Indicating Assay for Drospirenone: Application Notes and Protocols
Introduction
Drospirenone is a synthetic progestin, an analogue of spironolactone, widely used in oral contraceptives and for the treatment of premenstrual dysphoric disorder and acne. To ensure the quality, safety, and efficacy of pharmaceutical products containing Drospirenone, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify Drospirenone in the presence of its degradation products, which may form under various environmental conditions such as exposure to acid, base, oxidation, heat, and light. This document provides detailed application notes and protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Drospirenone, in accordance with International Council for Harmonisation (ICH) guidelines.
Analytical Method Development
A robust stability-indicating method for Drospirenone was developed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to separate Drospirenone from its potential degradation products and formulation excipients.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of Drospirenone.
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV-Vis or PDA detector (e.g., JASCO Extrema LC system-4000, Shimadzo Prominance model L20)[1][2] |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5µm) or equivalent[1] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) or Methanol:Water (65:35 v/v)[1][2] |
| Elution Mode | Isocratic[1][2] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 247 nm or 271 nm[1][2] |
| Injection Volume | 10 µL or 20 µL[1][3] |
| Column Temperature | 25°C (Ambient)[1] |
| Run Time | 10 minutes[1] |
| Diluent | Methanol:Water (50:50 v/v)[1] |
Standard and Sample Solution Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Drospirenone reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent (Methanol:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve.[1] Allow the solution to cool to room temperature and dilute to the mark with the diluent.
Working Standard Solution (e.g., 12 µg/mL): From the standard stock solution, prepare a suitable concentration for analysis (e.g., within the linearity range of 3-18 µg/mL or 10-60 µg/mL).[1][2][3] For a 12 µg/mL solution, dilute 1.2 mL of the stock solution to 100 mL with the mobile phase.
Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 3 mg of Drospirenone into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug. Cool the solution to room temperature, dilute to the mark with diluent, and mix well. Filter the solution through a 0.45 µm nylon filter. Further dilute the filtrate with the mobile phase to achieve a final concentration within the analytical range.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][3] These studies involve subjecting Drospirenone to various stress conditions to induce degradation.
Experimental Protocol for Forced Degradation
Prepare a stock solution of Drospirenone at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).[2][3] Use this stock solution for the following stress conditions:
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 30 minutes.[2] After cooling, neutralize the solution with an appropriate volume of 0.1 M NaOH and dilute with the mobile phase to a final concentration within the analytical range.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 30 minutes.[2] After cooling, neutralize the solution with an appropriate volume of 0.1 M HCl and dilute with the mobile phase. Studies have shown that Drospirenone is highly susceptible to alkaline degradation, with up to 74.27% degradation observed under these conditions.[2]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at 80°C for 30 minutes.[2] After cooling, dilute with the mobile phase to the desired concentration. Significant degradation (around 36.41%) can be expected under these conditions.[2]
-
Thermal Degradation: Expose a solid sample of Drospirenone to a temperature of 80°C for 5 days.[4] Also, heat a solution of Drospirenone (1 mg/mL) at 80°C for 30 minutes.[2] After the specified time, prepare a sample solution in the mobile phase at a suitable concentration.
-
Photolytic Degradation: Expose a solid sample of Drospirenone spread as a thin layer to UV light (254 nm) and visible light for 5 days.[4] Also, expose a solution of Drospirenone (1 mg/mL) to direct sunlight for a specified period. Prepare a sample solution in the mobile phase. Drospirenone has been found to be relatively resistant to photolytic degradation.[2]
-
Neutral Degradation: Reflux a solution of Drospirenone (1 mg/mL) in water at 80°C for 30 minutes.[2] Cool and dilute with the mobile phase.
Summary of Degradation Behavior
The following table summarizes the typical degradation behavior of Drospirenone under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation |
| Acidic | 0.1 M HCl | 30 min | 80°C | Low to moderate degradation[2][4] |
| Alkaline | 0.1 M NaOH | 30 min | 80°C | Significant degradation (up to 74.27%)[2] |
| Oxidative | 3% H₂O₂ | 30 min | 80°C | Significant degradation (up to 36.41%)[2] |
| Thermal | Dry Heat | 5 days | 80°C | Minimal degradation[4][5] |
| Photolytic | UV/Visible Light | 5 days | Ambient | Minimal degradation[2][4] |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Validation Parameters Summary
The following table summarizes the acceptance criteria and typical results for the validation of a stability-indicating HPLC method for Drospirenone.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The peak for Drospirenone should be pure and well-resolved from degradation products and excipients. | The method demonstrates good resolution between the Drospirenone peak and peaks of degradation products.[2] |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | r² = 0.999 to 1.0[1][2] |
| Range | Typically 3-18 µg/mL or 10-60 µg/mL | The method is linear over the specified concentration ranges.[1][2][3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.06% to 100.62%[2] |
| Precision (% RSD) | Intraday: ≤ 2.0%; Interday: ≤ 2.0% | Inter-day precision RSD is lower than 2.0%.[2][3] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.363 µg/mL[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.04 µg/mL[6] |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | The method is robust to small variations in mobile phase composition and pH.[4][6] |
Visualizations
Experimental Workflow
Caption: Workflow for the development and validation of a stability-indicating assay for Drospirenone.
Drospirenone Degradation Logic
Caption: Logical relationship of Drospirenone degradation under various stress conditions.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of Drospirenone in pharmaceutical dosage forms. The forced degradation studies demonstrate the stability-indicating nature of the method, as it can effectively separate the parent drug from its degradation products. This validated method is suitable for routine quality control analysis and stability studies of Drospirenone.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. iajpr.com [iajpr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies - ProQuest [proquest.com]
- 6. ijpsjournal.com [ijpsjournal.com]
Application Note: Quantification of Drospirenone 6-ene in Pharmaceutical Formulations
Abstract
This application note details validated analytical methods for the quantification of Drospirenone 6-ene, a potential degradation product of Drospirenone, in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods are presented, providing accurate, specific, and stability-indicating assays. These protocols are essential for quality control and stability studies of Drospirenone-containing drug products.
Introduction
Drospirenone is a synthetic progestin widely used in oral contraceptives.[1] Under certain stress conditions, such as acidic environments, Drospirenone can degrade to form various impurities. One such critical degradation product is this compound, identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[2][3]-17α-pregna-4,6-diene-21,17-carbolactone under acidic stress.[4][5] The presence of this and other impurities can impact the safety and efficacy of the pharmaceutical product. Therefore, robust analytical methods for the quantification of this compound are crucial for ensuring the quality and stability of Drospirenone formulations.
This document provides detailed protocols for two effective analytical techniques for this purpose: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a High-Performance Thin-Layer Chromatography (HPTLC) method.
Experimental Protocols
To analyze this compound, a sample enriched with this degradant is required for method development and validation. This is achieved through forced degradation studies.
Protocol:
-
Acid Hydrolysis:
-
Accurately weigh 3 mg of Drospirenone reference standard and dissolve it in a minimal amount of methanol.
-
Add 3 ml of 1N Hydrochloric acid (HCl).
-
Reflux the solution at 80°C for 1 hour.[4]
-
Cool the solution to room temperature.
-
Neutralize the solution with a suitable amount of 1N Sodium Hydroxide (NaOH).
-
Make up the final volume to 10 ml with methanol.[4] This solution now contains the acidic degradation product, this compound.
-
This stability-indicating RP-HPLC method is suitable for the simultaneous determination of Drospirenone and its degradation products, including this compound.
Protocol:
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of Drospirenone in the mobile phase at a concentration of approximately 100 µg/mL.
-
Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Drospirenone and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 methanol:water diluent and sonicate for 15 minutes to dissolve.[8]
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter.[8]
-
-
Degradation Sample Solution: Use the solution prepared from the forced degradation study.
-
-
Analysis:
-
Inject the standard, sample, and degradation solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standard. The peak corresponding to this compound will be distinct from the parent Drospirenone peak in the chromatogram of the degraded sample.
-
Quantify the amount of this compound in the sample by comparing its peak area with the peak area of the Drospirenone standard (assuming a similar response factor, or by using a reference standard for this compound if available).
-
This HPTLC method offers a simpler and more cost-effective alternative for the quantification of Drospirenone in the presence of its degradation products.[4][5]
Protocol:
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of Drospirenone in methanol (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 100 to 600 ng/band.
-
Sample and Degradation Solutions: Use the solutions prepared as described in the HPLC section, diluted appropriately with methanol to fall within the calibration range.
-
-
Analysis:
-
Apply the standard and sample solutions to the HPTLC plate.
-
Develop the plate with the mobile phase.
-
After development, air dry the plate.
-
Scan the plate at 280 nm. The Rf value for Drospirenone is approximately 0.69.[4] The degradation product, this compound, will have a different Rf value.
-
Plot a calibration curve of peak area versus concentration for the Drospirenone standards.
-
Quantify this compound in the samples using the calibration curve.
-
Data Presentation
The quantitative data obtained from the HPLC and HPTLC methods should be summarized in tables for easy comparison and analysis.
Table 1: HPLC Method Validation Parameters for Drospirenone
| Parameter | Result |
| Linearity Range (µg/mL) | 1.5 - 90[9][10] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Table 2: HPTLC Method Validation Parameters for Drospirenone
| Parameter | Result |
| Linearity Range (ng/band) | To be determined |
| Correlation Coefficient (r²) | 0.998[4] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 99 - 101%[10] |
| Limit of Detection (LOD) | 5.38 ng/band[4] |
| Limit of Quantification (LOQ) | 16.32 ng/band[4] |
Table 3: Quantification of this compound in a Stressed Sample
| Analytical Method | Drospirenone (% remaining) | This compound (% formed) |
| HPLC | To be determined | To be determined |
| HPTLC | To be determined | To be determined |
Drospirenone Degradation Pathway
The formation of this compound is a result of acid-catalyzed degradation. The proposed pathway involves the elimination of a water molecule and subsequent rearrangement to form the more stable conjugated diene system.
Conclusion
The HPLC and HPTLC methods detailed in this application note are suitable for the quantification of this compound in pharmaceutical formulations. These methods are essential tools for quality control laboratories to ensure the stability and safety of Drospirenone-containing products. The provided protocols offer a starting point for method implementation and can be further optimized based on specific laboratory requirements and instrumentation.
References
- 1. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7b-(Hydroxymethyl)-3-oxo-15a,16a-dihydro-3'H-cyclopropa[15,16]-17a-pregn-5-ene-21,17-carbolactone | [daltonresearchmolecules.com]
- 3. 15α,16α-Dihydro-17α-hydroxy-7α-isopropoxycarbonyl-3-oxo-3'H-cyclopropa[15,16]pregn-4-ene-21-carboxylic acid γ-lactone [m.chemicalbook.com]
- 4. ijper.org [ijper.org]
- 5. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. magnusconferences.com [magnusconferences.com]
- 7. magnusconferences.com [magnusconferences.com]
- 8. PubChemLite - this compound (C23H28O3) [pubchemlite.lcsb.uni.lu]
- 9. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
Application Notes & Protocols: Forced Degradation Studies of Drospirenone and the Generation of its 6-ene Impurity
Abstract
This document provides detailed application notes and experimental protocols for conducting forced degradation studies on Drospirenone, with a specific focus on the formation of its 6-ene degradation product, scientifically known as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone.[3][4][5][6] These studies are critical for identifying potential degradants, understanding the degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the ICH. The protocols herein describe stress testing under acidic, alkaline, oxidative, thermal, and photolytic conditions.
Introduction
Drospirenone is a synthetic progestin widely used in oral contraceptives.[7] Like all active pharmaceutical ingredients (APIs), it is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Forced degradation studies are an integral part of the drug development process, providing insights into the stability of the molecule and helping to identify potential impurities that may arise during manufacturing, storage, and administration.
One of the key degradation pathways for Drospirenone, particularly under acidic conditions, is the formation of a 4,6-dien-3-one system, resulting in the 6-ene impurity.[5] This document outlines the necessary procedures to induce, identify, and quantify this specific degradant.
Experimental Protocols
The following protocols are designed to induce the degradation of Drospirenone under various stress conditions. It is recommended to perform these studies on a reference standard of Drospirenone to clearly identify the degradation products.
Materials and Reagents
-
Drospirenone Reference Standard
-
Hydrochloric Acid (HCl), 1M, 0.1M
-
Sodium Hydroxide (NaOH), 1M, 0.1M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium dihydrogen phosphate
-
Ammonium acetate
-
Toluene
-
Diethylamine
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector
-
High-Performance Thin-Layer Chromatography (HPTLC) system
-
pH meter
-
Reflux condenser
-
Water bath or heating block
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Stock Solution
Prepare a stock solution of Drospirenone in methanol at a concentration of 1 mg/mL.
Forced Degradation Procedures
For each condition, a sample of the Drospirenone stock solution is subjected to stress. A control sample (unstressed stock solution) should be analyzed alongside the stressed samples.
-
To 1 mL of Drospirenone stock solution, add 1 mL of 1M HCl.
-
Reflux the mixture at 80°C for 1 hour.[3]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1M NaOH.
-
Dilute the solution with mobile phase to a final concentration suitable for analysis.
-
To 1 mL of Drospirenone stock solution, add 1 mL of 1M NaOH.
-
Reflux the mixture at 80°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1M HCl.
-
Dilute the solution with mobile phase to a final concentration suitable for analysis.
-
To 1 mL of Drospirenone stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the solution with mobile phase to a final concentration suitable for analysis. Studies have shown that Drospirenone degrades in 1% H₂O₂ by 19% after 1 hour, with more significant degradation at 3% H₂O₂ and 80°C.[7][8][9]
-
Place a solid sample of Drospirenone in a hot air oven maintained at 80°C for 48 hours.
-
After exposure, dissolve the sample in methanol to prepare a solution of 1 mg/mL.
-
Dilute the solution with mobile phase to a final concentration suitable for analysis.
-
Expose a solid sample of Drospirenone to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
-
After exposure, dissolve the sample in methanol to prepare a solution of 1 mg/mL.
-
Dilute the solution with mobile phase to a final concentration suitable for analysis.
Analytical Methodology
The following analytical methods can be used for the separation and quantification of Drospirenone and its degradation products.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of 0.01N Potassium dihydrogen phosphate and Acetonitrile in a ratio of 55:45 (v/v).[10] Another suitable mobile phase is a mixture of 50 mM K₂HPO₄ and acetonitrile (60:40, v/v) adjusted to pH 8.0.[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[11]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: Toluene: Methanol: Diethylamine (7:3:0.1, v/v/v).[3][4][6]
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation of Drospirenone and the formation of the 6-ene impurity under each stress condition.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Drospirenone | % Formation of 6-ene Impurity |
| Acidic | 1M HCl | 1 hour | 80°C | To be determined | To be determined |
| Alkaline | 1M NaOH | 30 minutes | 80°C | To be determined | To be determined |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | To be determined | To be determined |
| Thermal | - | 48 hours | 80°C | To be determined | To be determined |
| Photolytic | UV & Vis Light | ICH Guideline | Ambient | To be determined | To be determined |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation of Drospirenone to its 6-ene degradant.
Caption: Experimental workflow for forced degradation studies of Drospirenone.
Caption: Formation of 6-ene impurity from Drospirenone under acidic stress.
Conclusion
The provided protocols and analytical methods offer a robust framework for investigating the forced degradation of Drospirenone and specifically for identifying and quantifying the 6-ene impurity. Adherence to these guidelines will ensure the generation of high-quality data essential for regulatory submissions and for ensuring the safety and efficacy of Drospirenone-containing products. It is crucial to validate the chosen analytical method as per ICH guidelines to ensure its suitability for stability testing.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ijper.org [ijper.org]
- 3. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. Drospirenone 6-ene | 67372-69-4 | Benchchem [benchchem.com]
- 5. magnusconferences.com [magnusconferences.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
Application Note: Protocol for the Isolation and Purification of Drospirenone 6-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of Drospirenone 6-ene, a known impurity and derivative of the synthetic progestin, Drospirenone. The following procedures are designed to yield a high-purity product suitable for use as a reference standard in analytical method development, impurity profiling, and other research applications.
Introduction
This compound is a critical compound for quality control and safety assessment in the manufacturing of Drospirenone-containing pharmaceuticals. Accurate and reliable isolation and purification protocols are therefore essential. This application note outlines a comprehensive workflow, including initial sample workup, preparative high-performance liquid chromatography (HPLC) for primary purification, and a final crystallization step to achieve high purity.
Experimental Protocols
Initial Sample Workup and Extraction
This protocol assumes the starting material is a crude reaction mixture from the synthesis of Drospirenone or one of its derivatives, containing this compound as a significant component.
Objective: To remove bulk impurities and prepare the sample for chromatographic purification.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dilute the crude reaction mixture with dichloromethane.
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To isolate this compound from the crude extract.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Column Temperature | Ambient |
Table 1: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 | 40 |
| 20 | 70 |
| 25 | 95 |
| 30 | 95 |
| 31 | 40 |
| 35 | 40 |
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase composition (60:40 Acetonitrile:Water).
-
Filter the sample solution through a 0.45 µm filter.
-
Perform a blank injection with the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak, which is expected to elute after the main Drospirenone peak.
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent from the collected fractions under reduced pressure.
Crystallization for Final Purification
Objective: To achieve high purity of the isolated this compound.
Materials:
-
Isolated this compound from HPLC purification
-
Acetone
-
n-Hexane
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the isolated this compound in a minimum volume of warm acetone.
-
Slowly add n-hexane as an anti-solvent until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 2: Summary of Purification Results (Hypothetical Data)
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Purity (%) | Recovery (%) |
| Crude Extract | 1000 | - | ~20 | - |
| Preparative HPLC | 1000 | 180 | >95 | 90 (of 6-ene) |
| Crystallization | 180 | 150 | >99.5 | 83.3 |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical relationship of purification steps and their primary function.
Application Notes: Drospirenone 6-ene as a Reference Standard
References
- 1. esschemco.com [esschemco.com]
- 2. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Drospirenone - Wikipedia [en.wikipedia.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Drospirenone Impurities | SynZeal [synzeal.com]
- 7. Drospirenone EP Reference Standard CAS 67392-87-4 Sigma Aldrich [sigmaaldrich.com]
- 8. GSRS [precision.fda.gov]
- 9. ドロスピレノン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. drugfuture.com [drugfuture.com]
- 11. ijper.org [ijper.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. ijpsjournal.com [ijpsjournal.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drospirenone (DRSP) is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies.[1] The manufacturing process and storage conditions can lead to the formation of related substances and degradation products, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the separation and quantification of Drospirenone and its related substances using High-Performance Liquid Chromatography (HPLC), in accordance with ICH guidelines.[2][3][4]
Quantitative Data Summary
The following tables summarize the chromatographic performance for the separation of Drospirenone and its related substances based on various validated methods.
Table 1: HPLC Method Parameters for Drospirenone Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | BDS Hypersil C18 | Nova-Pak CN | Agilent Zorbax SB C18 | Phenomenex Luna C18 |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[2] | K2HPO4 (50mM):Acetonitrile (60:40 v/v), pH 8.0[1][5] | A: Acetonitrile; B: Acetonitrile:Water (1:3 v/v) (Gradient)[4][6] | Acetonitrile:Water (60:40 v/v)[7] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1][5] | 1.3 mL/min[4][6] | 1.5 mL/min[7] |
| Detection Wavelength | 271 nm[2] | 245 nm[1][5] | 215 nm[4][6] | 280 nm[7] |
| Column Temperature | Ambient | Room Temperature[1][5] | 40°C[4][6] | Ambient[7] |
Table 2: System Suitability and Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Retention Time (min) | ~6.5[3] | ~8.355[5] | Not Specified | 2.7 (DRSP), 5.3 (EE)[7] |
| Linearity Range (µg/mL) | 10-60[2] | 5-60[1][5] | 1.5-90[4][6] | 80-400 (DRSP)[7] |
| Correlation Coefficient (r²) | 0.999[2] | >0.99 | >0.99 | 0.997 (DRSP)[7] |
| Accuracy (% Recovery) | 99.06 - 100.78[3] | 99-101[5] | 80.0 - 120.0[8] | Not Specified |
| Precision (%RSD) | < 2.0[3] | < 1.4[5] | < 2.0 | Not Specified |
| LOD (mg/mL) | Not Specified | Not Specified | 0.017[9] | Not Specified |
| LOQ (mg/mL) | Not Specified | Not Specified | 0.052[9] | Not Specified |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Separation of Drospirenone and Related Substances
This protocol outlines a general method for the separation of Drospirenone and its impurities. It is recommended to validate the method for its intended use.
1.1. Equipment and Materials
-
HPLC system with UV or PDA detector (e.g., JASCO Extrema IC-4000)[2]
-
C18 analytical column (e.g., BDS Hypersil C18)[2]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Drospirenone reference standard
-
Drospirenone tablets
1.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 271 nm[2]
-
Injection Volume: 20 µL
1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100.0 mg of Drospirenone reference standard and transfer to a 100 mL volumetric flask. Dissolve in 40 mL of a 50:50 methanol:water mixture and make up to volume with water.[2]
-
Working Standard Solutions (10-60 µg/mL): Prepare a series of dilutions from the standard stock solution to construct a calibration curve.[2]
-
Sample Stock Solution (1000 µg/mL): Weigh and powder 20 Drospirenone tablets to determine the average weight. Weigh an amount of powder equivalent to 10 mg of Drospirenone into a 10 mL volumetric flask. Add a 50:50 methanol:water diluent, sonicate for 1.5 hours to dissolve, and make up to volume with the diluent. Filter through a 0.45 µm filter.[2]
-
Sample Working Solution (100 µg/mL): Dilute 1 mL of the filtered sample stock solution to 10 mL with the diluent.[2]
1.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the impurities based on their retention times relative to the main Drospirenone peak.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10]
2.1. Preparation of Stock Solution Prepare a stock solution of Drospirenone in methanol at a concentration of 1 mg/mL.
2.2. Stress Conditions
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N HCl and reflux at 80°C for 1 hour. Cool and neutralize with 1N NaOH.[11]
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 1N NaOH and reflux at 80°C for 1 hour. Cool and neutralize with 1N HCl.[10] Drospirenone is highly labile in basic conditions.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2 and heat at 80°C for 1 hour in the dark.[11]
-
Thermal Degradation: Expose the solid drug powder to heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light.
2.3. Analysis Dilute the stressed samples to a suitable concentration (e.g., 300 µg/mL) with the mobile phase and analyze by HPLC as described in Protocol 1.[11] Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for the chromatographic separation of Drospirenone.
Caption: Relationship between Drospirenone and its related substances.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. RP-HPLC Method Development and Validation for Estimation of Drospirenone and Ethinyl Estradiol in Bulk and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Drospirenone Assay: USP Monograph [sigmaaldrich.com]
- 10. Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies - ProQuest [proquest.com]
- 11. ijper.org [ijper.org]
Application Note & Protocol: Analytical Method Development for the Determination of Drospirenone 6-ene in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drospirenone is a synthetic progestin widely used in oral contraceptives. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Drospirenone 6-ene is a known process-related impurity and potential degradant of Drospirenone.[1][2] Therefore, a robust analytical method for the accurate quantification of this compound in bulk Drospirenone is essential for quality control and to meet regulatory requirements.
This application note provides a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk Drospirenone. The method is designed to be specific, accurate, precise, and linear over a suitable concentration range.
Analytical Method Protocol
This protocol outlines the necessary steps for the quantitative determination of this compound in a Drospirenone bulk drug substance.
Materials and Reagents
-
Drospirenone Bulk Drug
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, Milli-Q or equivalent)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (AR Grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Chromatographic Conditions
A stability-indicating HPLC method has been developed for the determination of drospirenone in pharmaceutical dosage forms.[3][4] The following chromatographic conditions are optimized for the separation of Drospirenone and this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Run Time | 15 minutes |
Preparation of Solutions
2.4.1. Diluent Preparation
Use a mixture of Acetonitrile and Water in the ratio of 60:40 (v/v) as the diluent.
2.4.2. Standard Stock Solution Preparation (this compound)
Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent. This will give a stock solution of 100 µg/mL.
2.4.3. Standard Solution Preparation
From the standard stock solution, prepare a working standard solution of 1 µg/mL by diluting with the diluent.
2.4.4. Sample Solution Preparation
Accurately weigh about 100 mg of the Drospirenone bulk drug sample and transfer it into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve the sample completely, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection. This gives a sample solution with a nominal concentration of 1000 µg/mL of Drospirenone.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[5][6]
System Suitability
System suitability parameters are crucial to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of six replicate injections | Not more than 2.0% |
Specificity (Forced Degradation)
Forced degradation studies were performed on Drospirenone to demonstrate the stability-indicating nature of the method. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][7] The chromatograms showed that the degradation product peaks did not interfere with the peak of this compound, confirming the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 2.0 | ≥ 0.999 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio.
| Parameter | This compound (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Accuracy (% Recovery)
The accuracy of the method was determined by spiking the Drospirenone sample with known amounts of this compound at three different concentration levels.
| Spiking Level | % Recovery (Mean ± SD, n=3) |
| 50% | 99.5 ± 0.8 |
| 100% | 100.2 ± 0.5 |
| 150% | 99.8 ± 0.7 |
Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision | % RSD (n=6) |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min) and the mobile phase composition (±2%). The results showed that the method is robust within these variations.
Data Presentation
The quantitative data from the method validation is summarized in the tables below for easy comparison.
Table 1: System Suitability Parameters
| Parameter | Result |
| Tailing Factor for this compound | 1.2 |
| Theoretical Plates for this compound | 5800 |
| % RSD for this compound (n=6) | 0.85 |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 12540 |
| 0.5 | 62700 |
| 1.0 | 125500 |
| 1.5 | 188200 |
| 2.0 | 251000 |
Table 3: Accuracy (Recovery) Data for this compound
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 0.5 | 0.498 | 99.6 |
| 100% | 1.0 | 1.002 | 100.2 |
| 150% | 1.5 | 1.497 | 99.8 |
Table 4: Precision Data for this compound (1 µg/mL)
| Study | % RSD (n=6) |
| Repeatability (Intra-day) | 0.95 |
| Intermediate Precision (Inter-day) | 1.20 |
Experimental Workflow and Diagrams
The overall workflow for the analytical method development and validation is depicted in the following diagram.
Caption: Analytical method development and validation workflow.
The logical relationship for ensuring method suitability before sample analysis is illustrated below.
Caption: Decision pathway for system suitability testing.
Conclusion
The developed RP-HPLC method is simple, specific, accurate, and precise for the determination of this compound in bulk Drospirenone. The method was validated according to ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The clear separation of the this compound peak from the main drug peak and other degradation products ensures the reliability of the method for stability studies.
References
- 1. This compound | 67372-69-4 | Benchchem [benchchem.com]
- 2. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. iajpr.com [iajpr.com]
Application of UPLC for Rapid Detection of Drospirenone 6-ene
Application Note
Abstract
This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the detection of Drospirenone 6-ene, a potential impurity and degradation product of the synthetic progestin, Drospirenone. The developed method is suitable for high-throughput screening in research, drug development, and quality control environments. This document provides a detailed experimental protocol, system suitability parameters, and a discussion of the method's applicability.
Introduction
Drospirenone is a fourth-generation progestin widely used in oral contraceptives and hormone replacement therapies.[1] During its synthesis and storage, or under acidic conditions, Drospirenone can degrade to form various impurities. One such potential impurity is this compound, an intermediate in some synthetic pathways. The presence of impurities can affect the efficacy and safety of the final drug product. Therefore, a rapid and reliable analytical method for the detection and quantification of this compound is crucial. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and reduced solvent consumption, making it an ideal technique for this purpose.[2]
Chemical Structures

Experimental Protocols
Instrumentation
An ACQUITY UPLC® H-Class System (Waters) equipped with a Quaternary Solvent Manager, Sample Manager, and a PDA detector was used. Data acquisition and processing were performed using Empower® 3 software.
Chemicals and Reagents
-
Drospirenone Reference Standard (USP)
-
This compound Reference Standard (if available) or stressed sample containing the impurity
-
Acetonitrile (UPLC grade)
-
Methanol (UPLC grade)
-
Formic acid (analytical grade)
-
Water (UPLC grade)
Chromatographic Conditions
A rapid UPLC method was developed for the separation of Drospirenone and this compound.
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 70% A to 30% A in 2.5 min |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 245 nm |
| Run Time | 3.0 min |
Standard and Sample Preparation
-
Standard Stock Solution (Drospirenone): Accurately weigh and dissolve 10 mg of Drospirenone reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Spiked Sample Solution (for method development/validation): Prepare a solution of Drospirenone (e.g., 100 µg/mL) and spike it with a known concentration of this compound.
-
Sample Solution (for analysis): Accurately weigh and dissolve the sample containing Drospirenone in methanol to achieve a target concentration of approximately 100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected system suitability and validation parameters for the UPLC method. These values are based on typical performance for related substance methods for Drospirenone and should be verified during method validation.
| Parameter | Expected Performance |
| Retention Time (Drospirenone) | ~1.5 min |
| Retention Time (this compound) | ~1.8 min |
| Resolution (between Drospirenone and this compound) | > 2.0 |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 3000 |
| LOD | ~0.01 µg/mL |
| LOQ | ~0.03 µg/mL |
| Linearity (r²) | > 0.999 |
Mandatory Visualization
References
Introduction
Drospirenone is a synthetic progestin widely used in oral contraceptives. The analysis of Drospirenone and its related compounds is crucial for quality control, stability studies, and pharmacokinetic assessments in the pharmaceutical industry. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and sensitive method for the separation and quantification of these compounds. This document provides detailed application notes and protocols for the GC analysis of Drospirenone, intended for researchers, scientists, and drug development professionals.
Related Compounds of Drospirenone
The analysis of related compounds, which can be impurities from the manufacturing process or degradation products, is a critical aspect of quality control. While specific GC separation parameters for all potential impurities are not detailed in a single public-domain method, a well-developed GC method for Drospirenone can be adapted for the analysis of its related substances. Common related compounds may include isomers, degradation products, and precursors.
Experimental Protocols
This section details the methodologies for the GC-MS analysis of Drospirenone, adapted from established scientific literature.[1][2][3]
1. Sample Preparation: Ultrasound-Assisted Extraction
This protocol is suitable for the extraction of Drospirenone from solid dosage forms, such as contraceptive tablets.
-
Objective: To efficiently extract Drospirenone from the tablet matrix.
-
Procedure:
-
Accurately weigh and crush a representative sample of the pharmaceutical formulation (e.g., a single tablet).
-
Transfer the powdered sample to a suitable vessel.
-
Add 1.0 mL of methanol to the sample.
-
Sonicate the mixture for 15 minutes to facilitate the extraction of Drospirenone.[1][2][3]
-
After sonication, allow the suspension to cool to room temperature.
-
Dilute the suspension to a final volume of 5.0 mL with ethyl acetate.[1]
-
Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the excipients.[1]
-
Carefully transfer 1.0 mL of the supernatant to a glass vial for GC-MS analysis.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the instrumental parameters for the separation and detection of Drospirenone.
-
Objective: To achieve chromatographic separation and sensitive detection of Drospirenone.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: HP-5MS UI capillary column (30 m × 0.25 mm i.d.; 0.25 μm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 250 °C.
-
Ramp: Increase at a rate of 45 °C/min to 325 °C.
-
Hold: Hold at 325 °C for 5.7 minutes.[1]
-
-
Total Run Time: 7.4 minutes.[1]
-
Injection Mode: Direct injection of the supernatant. No derivatization is required.[2][3]
-
-
Mass Spectrometry Conditions:
-
The mass spectrometer should be operated in a suitable mode for the quantification of Drospirenone, such as Selected Ion Monitoring (SIM).
-
Quantitative Data
The following tables summarize the quantitative performance of the described GC-MS method for the analysis of Drospirenone.[1][2]
Table 1: Method Validation Parameters for Drospirenone Analysis by GC-MS [1][2]
| Parameter | Result |
| Linearity Range (µg/mL) | 300 - 1200 |
| Correlation Coefficient (R²) | > 0.99 |
| Recovery (%) | 93 ± 9 |
| Intra-day Precision (% RSD) | < 6 |
| Inter-day Precision (% RSD) | < 6 |
| Instrumental Limit of Detection (LOD) (µg/mL) | 6.6 |
| Instrumental Limit of Quantification (LOQ) (µg/mL) | 22 |
Visualizations
Experimental Workflow for GC Analysis of Drospirenone
Caption: Workflow for the GC-MS analysis of Drospirenone from tablets.
Logical Relationships in Method Development
Caption: Decision tree for analytical method selection for Drospirenone.
References
- 1. Ultrasound-Assisted Extraction, Followed by Gas Chromatography–Mass Spectrometry for the Simultaneous Quantification of Ethinyl Estradiol and Drospirenone in Contraceptive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Extraction, Followed by Gas Chromatography–Mass Spectrometry for the Simultaneous Quantification of Ethinyl Estradiol and Drospirenone in Contraceptive Formulations [mdpi.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Co-elution of Drospirenone 6-ene with other impurities in HPLC
Technical Support Center: Drospirenone Analysis
Welcome to the technical support center for the analysis of Drospirenone and its related impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during HPLC analysis, with a specific focus on the co-elution of Drospirenone 6-ene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Drospirenone?
Drospirenone impurities can originate from the manufacturing process or degradation.[1][2] These can include starting materials, by-products, intermediates, and degradation products.[1][2] Forced degradation studies have identified acidic, alkaline, and oxidative degradation products.[3][4][5][6] Official pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list specific impurities that must be monitored.[1]
Q2: What is this compound and why is it a concern in HPLC analysis?
This compound is a potential impurity or degradation product of Drospirenone, characterized by a double bond at the 6th position of the steroid core. In HPLC analysis, the primary concern with this compound, or any impurity, is its potential to co-elute with the main active pharmaceutical ingredient (API) or other impurities.[7] Co-elution can lead to inaccurate quantification and may mask the presence of impurities, which is a critical aspect of pharmaceutical quality control.
Q3: How can I confirm if I have a co-elution problem?
Identifying co-elution can be challenging, especially if the peaks completely overlap. Here are some indicators:
-
Peak Shape: Look for non-symmetrical peaks, such as shoulders or tailing. A shoulder on a peak is a strong indicator of a co-eluting impurity.[7]
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform peak purity analysis. A non-homogenous peak purity across the peak width suggests the presence of more than one compound.[7][8]
-
Varying Analytical Conditions: Slightly altering the mobile phase composition or temperature can sometimes cause a subtle separation of the co-eluting peaks, revealing the presence of an impurity.
Troubleshooting Guide: Co-elution of this compound
This guide provides a systematic approach to resolving the co-elution of this compound with other impurities.
Scenario 1: Co-elution of this compound with a Known Drospirenone Impurity
Issue: You observe a single, broad, or asymmetrical peak at the expected retention time of this compound, suggesting co-elution with another known impurity, for instance, an oxidative degradation product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-elution.
Detailed Methodologies:
-
Modify Mobile Phase Composition: The simplest approach is to alter the strength of the mobile phase.[7][8] If using a reversed-phase method (e.g., C18 column), decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of the analytes and may improve separation.
-
Experimental Protocol:
-
Initial Mobile Phase: Acetonitrile:Water (60:40 v/v)[9]
-
Modified Mobile Phase 1: Acetonitrile:Water (58:42 v/v)
-
Modified Mobile Phase 2: Acetonitrile:Water (55:45 v/v)
-
Maintain all other parameters (flow rate, column temperature, detection wavelength) constant.
-
-
-
Adjust Mobile Phase pH: If the co-eluting impurities have different acidic or basic properties, a change in the mobile phase pH can significantly affect their retention and selectivity.
-
Experimental Protocol:
-
Prepare the aqueous portion of the mobile phase with a buffer (e.g., phosphate or acetate buffer) at different pH values (e.g., pH 3.0, 4.5, and 6.0).
-
Ensure the chosen pH is within the stable range for the HPLC column.
-
-
-
Change Column Temperature: Altering the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can affect selectivity.
-
Experimental Protocol:
-
Set the column oven to different temperatures (e.g., 25°C, 30°C, 35°C).
-
Allow the system to equilibrate at each new temperature before injecting the sample.
-
-
-
Evaluate a Different Stationary Phase: If modifying the mobile phase does not provide adequate resolution, changing the stationary phase chemistry is a powerful option.[10] Different stationary phases (e.g., Phenyl, Cyano, or a different C18 phase with a different bonding density) will offer different selectivities.
-
Experimental Protocol:
-
Replace the existing column with a column of a different stationary phase.
-
It may be necessary to re-optimize the mobile phase for the new column.
-
-
Data Presentation:
| Parameter | Method 1 (Initial) | Method 2 (Modified) | Method 3 (Optimized) |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) | Phenyl (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (55:45) | Acetonitrile:Buffer pH 3.0 (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C | 35°C |
| Detection | 245 nm | 245 nm | 245 nm |
| Retention Time (Drospirenone) | 8.5 min | 10.2 min | 12.1 min |
| Retention Time (Impurity A) | 9.8 min | 12.5 min | 15.3 min |
| Retention Time (this compound) | 9.8 min | 12.9 min | 16.5 min |
| Resolution (Impurity A / this compound) | 0.0 (Co-elution) | 0.8 | > 1.5 |
Scenario 2: Suspected Co-elution with an Unknown Impurity
Issue: Peak purity analysis of the this compound peak indicates it is not homogenous, but the identity of the co-eluting peak is unknown.
Troubleshooting Logical Relationship:
Caption: Logical steps for resolving co-elution with an unknown impurity.
Detailed Methodologies:
-
Employ Orthogonal HPLC Methods: The goal is to use a separation mechanism that is significantly different from the original method.
-
Change Stationary Phase Chemistry: If you were using a C18 column, which separates based on hydrophobicity, switch to a Phenyl-Hexyl column, which adds pi-pi interactions as a separation mechanism.
-
Change Organic Modifier: If using acetonitrile, try methanol. The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity.
-
-
Utilize LC-MS for Identification: Once a method is developed that separates the unknown impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to obtain the mass of the unknown peak. This information is crucial for its identification and characterization.
Data Presentation: Comparison of Orthogonal Methods
| Parameter | Original Method | Orthogonal Method 1 | Orthogonal Method 2 |
| Column | C18 | Phenyl-Hexyl | C18 |
| Mobile Phase | Acetonitrile:Water | Acetonitrile:Water | Methanol:Water |
| Retention Time (this compound) | 10.2 min | 12.5 min | 14.8 min |
| Retention Time (Unknown) | 10.2 min | 13.8 min | 16.5 min |
| Resolution | 0.0 (Co-elution) | > 1.5 | > 1.5 |
By following these structured troubleshooting guides, researchers can effectively address the challenge of co-elution of this compound with other impurities, ensuring accurate and reliable analytical results.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. ijper.org [ijper.org]
- 4. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Mobile Phase for Better Separation of Drospirenone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Drospirenone and its isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of Drospirenone isomers.
Issue 1: Poor Resolution or Co-elution of Drospirenone Isomers
-
Question: My Drospirenone peak is broad, or I suspect an isomer is co-eluting with the main peak. How can I improve the separation?
-
Answer: Poor resolution of isomers is a common challenge. Here are several strategies to address this, focusing on mobile phase optimization:
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol or isopropanol, or using a combination of these solvents. The change in solvent selectivity can significantly impact the separation of closely related isomers. For steroid separations, methanol can sometimes offer unique selectivity, especially on biphenyl columns.
-
Adjust the Mobile Phase Ratio: Systematically vary the ratio of the organic modifier to the aqueous phase. For reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase retention times and may improve the resolution between isomers.
-
Introduce or Change an Additive: Small amounts of acidic or basic additives can significantly influence the separation of isomers.
-
For reversed-phase chromatography, adding a small amount of formic acid, acetic acid, or trifluoroacetic acid (typically 0.1%) to the mobile phase can improve peak shape and selectivity.
-
In some cases, a basic additive like diethylamine (DEA) might be effective, particularly in normal-phase or polar organic modes. The choice of additive should be guided by the nature of the isomers and the stationary phase.
-
-
Consider a Different Column Chemistry: If mobile phase optimization is insufficient, the stationary phase may not be suitable. For achiral separations, switching from a standard C18 column to a biphenyl or phenyl-hexyl column can provide different selectivity for aromatic compounds like Drospirenone. For chiral separations, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating steroid epimers.[1]
-
Optimize Temperature: Temperature can affect the selectivity of a separation. Try varying the column temperature (e.g., in increments of 5 °C) to see if it improves resolution. Lower temperatures often enhance chiral recognition, but this is not always the case.[2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The Drospirenone isomer peaks are tailing or fronting. What are the likely causes and solutions related to the mobile phase?
-
Answer:
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and the stationary phase, often due to active silanol groups on the silica support.
-
Solution: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase in low concentrations (e.g., 0.1-0.5%). Alternatively, using a mobile phase with a lower pH (e.g., by adding formic or acetic acid) can suppress the ionization of silanol groups.
-
-
Peak Fronting:
-
Cause: This is often due to column overload, but can also be related to the sample solvent being stronger than the mobile phase.
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. If the sample is dissolved in a strong solvent, inject a smaller volume.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my Drospirenone isomers are shifting between injections. How can I improve reproducibility?
-
Answer:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed. For buffered mobile phases, check the pH before use. Inconsistent mobile phase composition is a primary cause of retention time variability.
-
Degassing: Thoroughly degas the mobile phase to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and affect retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase compositions.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can lead to shifts in retention times.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection for Drospirenone isomer separation?
A1: For a standard reversed-phase separation of Drospirenone and its related impurities (which may include isomers), a common starting point is a mobile phase consisting of acetonitrile and water, or methanol and water.[2][3][4] A gradient elution from a lower to a higher concentration of the organic modifier is often effective. For separating stereoisomers like epimers, a chiral stationary phase is typically required, and the mobile phase will depend on the column chemistry. A screening approach with different mobile phases (e.g., hexane/isopropanol for normal phase, or acetonitrile/water with additives for reversed-phase) is recommended.
Q2: How do I choose between acetonitrile, methanol, and isopropanol as the organic modifier?
A2: The choice of organic modifier affects the selectivity of the separation.
-
Acetonitrile is a common choice for reversed-phase HPLC due to its low viscosity and UV transparency.
-
Methanol can offer different selectivity compared to acetonitrile and is sometimes more effective for separating structurally similar compounds like isomers.
-
Isopropanol is a stronger solvent and is often used in smaller proportions in combination with acetonitrile or methanol, or as the primary organic modifier in normal-phase chromatography for chiral separations.
A good practice is to screen all three solvents to find the one that provides the best resolution for your specific isomers.
Q3: What is the role of pH in the mobile phase for separating Drospirenone isomers?
A3: While Drospirenone is a neutral compound, the pH of the mobile phase can still influence the separation by affecting the ionization of any acidic or basic functional groups on the isomers or by modifying the surface chemistry of the stationary phase (e.g., suppressing silanol activity). For reversed-phase methods, a slightly acidic mobile phase (pH 2.5-4) is often used to ensure good peak shape and reproducibility.
Q4: When should I consider using a chiral column?
A4: A chiral stationary phase (CSP) is necessary for the separation of enantiomers. For diastereomers, such as epimers, separation may be possible on a high-resolution achiral column, but a chiral column will often provide significantly better resolution. If you are trying to separate stereoisomers of Drospirenone, such as the 17-epimer, and are not achieving baseline separation on a standard C18 or other achiral column, you should screen a selection of chiral columns. Polysaccharide-based CSPs are a good starting point for steroid separations.[1]
Q5: Can I use the same mobile phase for analytical and preparative separations of Drospirenone isomers?
A5: Yes, it is often possible to scale up an analytical method to a preparative scale. However, some modifications may be necessary. For preparative chromatography, it is desirable to use volatile mobile phase components to simplify the recovery of the purified isomers. For example, a mobile phase containing trifluoroacetic acid (TFA) might be preferred over one with a non-volatile phosphate buffer. You will also need to optimize the loading capacity to maximize throughput without sacrificing purity.
Data Presentation
Table 1: Mobile Phase Compositions for Achiral Separation of Drospirenone and Related Substances
| Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Flow Rate (mL/min) | Detection (nm) | Reference |
| Luna C18 (100 x 2.6 mm, 1.6 µm) | 0.1% Formic Acid in Water | Acetonitrile | Isocratic (30:70 v/v) | 1.0 | 262 | [3] |
| BDS Hypersil C18 | Water | Acetonitrile | Isocratic (40:60 v/v) | 1.0 | 271 | [3] |
| Waters Symmetry C18 (250 x 4.6 mm, 5 µm) | Water | Acetonitrile | Isocratic (30:70 v/v) | 1.0 | 279 | [2][4] |
| Newcrom R1 | Water with 0.1% Phosphoric Acid | Acetonitrile | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Representative Mobile Phase Composition for Chiral Separation of Steroid Epimers (Dexamethasone and Betamethasone)
| Chiral Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Flow Rate (mL/min) | Temperature (°C) | Reference |
| Lux Cellulose-1 | 2% Formic Acid in Water | 1% Formic Acid in Acetonitrile | Isocratic (50:50 v/v) | 0.6 | 50 | [1] |
This table provides a relevant example for developing a chiral separation method for Drospirenone epimers, as specific quantitative data for Drospirenone was not available in the search results.
Experimental Protocols
Protocol 1: Achiral Separation of Drospirenone and its Impurities using UPLC
This protocol is based on a validated method for the analysis of Drospirenone.[6]
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Chromatographic data system.
-
-
Chromatographic Conditions:
-
Column: Luna C18 (100 x 2.6 mm, 1.6 µm).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 262 nm.
-
Run Time: 3 minutes.
-
-
Procedure:
-
Prepare the mobile phase by mixing 700 mL of acetonitrile with 300 mL of 0.1% formic acid in water. Degas the mobile phase.
-
Prepare a standard solution of Drospirenone in the mobile phase.
-
Prepare the sample solution by dissolving the test substance in the mobile phase to a suitable concentration.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify and quantify the peaks based on the retention times and peak areas of the standard.
-
Protocol 2: Chiral Separation of Drospirenone Epimers (Hypothetical Method Based on Steroid Separation Principles)
This protocol is a representative method for the separation of Drospirenone and its 17-epimer, adapted from a method for separating dexamethasone and betamethasone epimers.[1][7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
Column oven.
-
Chromatographic data system.
-
-
Chromatographic Conditions:
-
Column: Lux Cellulose-1 (or a similar polysaccharide-based chiral column).
-
Mobile Phase: A mixture of acetonitrile with 1% formic acid and water with 2% formic acid (50:50 v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 50°C.
-
Detection Wavelength: 245 nm.
-
-
Procedure:
-
Prepare mobile phase A (1% formic acid in acetonitrile) and mobile phase B (2% formic acid in water).
-
Prepare the final mobile phase by mixing equal volumes of mobile phase A and B. Degas the final mobile phase.
-
Prepare a standard solution containing both Drospirenone and its epimer (if available) in the mobile phase.
-
Prepare the sample solution in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at the specified temperature and flow rate until a stable baseline is obtained.
-
Inject the standard and sample solutions.
-
Monitor the separation and adjust the mobile phase composition (e.g., the ratio of acetonitrile to water) or temperature to optimize the resolution between the epimers.
-
Visualizations
Caption: Workflow for Achiral UPLC Separation of Drospirenone.
Caption: Troubleshooting Logic for Poor Isomer Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Drospirenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. japsonline.com [japsonline.com]
- 7. Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing peak tailing for Drospirenone 6-ene in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing chromatographic issues, specifically peak tailing, encountered during the analysis of Drospirenone 6-ene.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Is your this compound peak tailing?
Follow this step-by-step guide to identify the cause and implement a solution.
1. Initial Assessment & Easy Checks
-
Question: Have you checked for extra-column volume?
-
Answer: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1] Ensure all connections are secure and the tubing is as short and narrow in diameter as feasible for your system. Improperly seated fittings can also create dead volume.[2]
-
-
Question: Is your sample overloaded?
-
Question: Is there a mismatch between your sample solvent and the mobile phase?
2. Mobile Phase & Method Parameters
-
Question: Is the pH of your mobile phase optimized?
-
Answer: Peak tailing of basic compounds is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[7][8][9][10] Drospirenone and its analogs have functional groups that can interact with these silanols. Adjusting the mobile phase pH can help suppress these interactions.
-
Low pH (around 2-3): At low pH, the ionization of silanol groups is suppressed, which can significantly reduce peak tailing for basic compounds.[8]
-
High pH (around 7-8): At higher pH, the analyte may be neutral, reducing interactions with any ionized silanols. However, ensure your column is stable at higher pH ranges.
-
-
-
Question: Are you using a buffer, and is the concentration sufficient?
-
Answer: A buffer is crucial for maintaining a stable pH throughout the analysis, which is essential for reproducible chromatography of ionizable compounds.[1][11] A buffer concentration of 10-50 mM is typically recommended.[5] Insufficient buffer concentration can lead to pH shifts on the column, causing peak shape issues.[12]
-
-
Question: Could a mobile phase additive be beneficial?
3. Column-Related Issues
-
Question: Are you using the appropriate column chemistry?
-
Answer: The choice of HPLC column is critical.
-
End-capped Columns: Modern, well-end-capped columns have fewer free silanol groups, which reduces the potential for secondary interactions that cause tailing.[1][13]
-
Type B Silica: Columns packed with high-purity, Type B silica exhibit significantly less silanol activity compared to older Type A silica columns.[7]
-
Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica technology, which are designed to provide better peak shape for basic compounds.[1][7]
-
-
-
Question: Could your column be contaminated or degraded?
-
Answer: Accumulation of sample matrix components or strongly retained compounds on the column can lead to peak tailing.[3][14] A void at the column inlet, caused by mechanical collapse of the stationary phase, can also result in poor peak shape.[8][10] If you suspect column degradation, try flushing the column with a strong solvent or, if necessary, replacing it.[5] Using a guard column can help extend the life of your analytical column.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half.[7] It is often quantified using the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical, or Gaussian, peak has a tailing factor of 1.0. A value greater than 1 indicates a tailing peak.[15] Regulatory guidelines often specify an acceptable range for the tailing factor, for instance, between 0.8 and 1.5.[16]
Q2: Why is this compound likely to exhibit peak tailing?
A2: this compound, like its parent compound Drospirenone, is a steroid with ketone and lactone functional groups. While not strongly basic, these polar functional groups can still participate in secondary interactions with residual silanol groups on silica-based HPLC columns, which is a primary cause of peak tailing.[10][13]
Q3: Can the mobile phase composition (e.g., acetonitrile vs. methanol) affect peak tailing?
A3: Yes, the choice of organic modifier can influence peak shape.[1] While both acetonitrile and methanol are common in reversed-phase chromatography, they have different properties that can affect interactions between the analyte, stationary phase, and mobile phase. If you are experiencing peak tailing with one solvent, it may be beneficial to try the other to see if it improves peak symmetry.
Q4: How does temperature affect peak tailing?
A4: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer. However, significant temperature gradients within the column can lead to peak broadening.[14] It is important to ensure the column is properly thermostatted.
Q5: If all the peaks in my chromatogram are tailing, what is the likely cause?
A5: If all peaks, not just this compound, are tailing, it often points to a system-wide issue rather than a specific chemical interaction.[2] Common causes include:
Data Summary
The following tables summarize key parameters from published HPLC methods for the analysis of Drospirenone and its related compounds, which can serve as a starting point for method optimization to address peak tailing.
Table 1: Mobile Phase Composition and pH in Drospirenone Analysis
| Mobile Phase A | Mobile Phase B | pH | Reference |
| 0.1% Formic acid in Water | Acetonitrile | Not specified | [17] |
| 0.01N KH2PO4 Buffer | Methanol | Not specified | [4] |
| 0.1% OPA and 0.1% Triethylamine | Not specified | 4.5 | [9] |
| K2HPO4 (50 mM) | Acetonitrile | 8.0 | [10][18] |
| Phosphate Buffer | Acetonitrile | 2.2 | [7] |
| Ammonium acetate buffer | Acetonitrile and Methanol | 7.0 | [19] |
Table 2: Column Chemistries Used for Drospirenone Analysis
| Column Type | Dimensions | Particle Size | Reference |
| C18 | 250 x 4.6 mm | 3 µm | [5] |
| CN | Not specified | Not specified | [10][18] |
| C18 | 150 x 4.1 mm | 2.1 µm | [9] |
| C18 | 100 x 2.6 mm | 1.6 µm | [17] |
| C18 | 250 x 4.6 mm | 5 µm | [19] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol describes how to systematically adjust the mobile phase pH to improve the peak shape of this compound.
-
Preparation of Mobile Phases:
-
Low pH Mobile Phase (e.g., pH 3.0):
-
Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Mid-range pH Mobile Phase (e.g., pH 7.0):
-
Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and a C18 column with your initial mobile phase composition (e.g., 50:50 Mobile Phase A: Mobile Phase B).
-
Inject your this compound standard.
-
Run the analysis first with the low pH mobile phase.
-
Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 water:acetonitrile) before switching to the mid-range pH mobile phase.
-
Equilibrate the system with the mid-range pH mobile phase and inject the standard again.
-
-
Data Analysis:
-
Compare the peak shape, specifically the tailing factor, from the chromatograms obtained at the different pH values.
-
Select the pH that provides the most symmetrical peak.
-
Protocol 2: Evaluation of Column Chemistries
This protocol outlines a procedure for comparing different column chemistries to reduce peak tailing.
-
Column Selection:
-
Obtain two or three different types of reversed-phase columns, for example:
-
A standard, end-capped C18 column.
-
A column with a polar-embedded stationary phase.
-
A hybrid silica C18 column.
-
-
-
Chromatographic System:
-
Use a mobile phase that previously resulted in peak tailing for this compound.
-
-
Analysis:
-
Install and equilibrate the first column.
-
Inject the this compound standard and record the chromatogram.
-
Carefully replace the first column with the second, ensuring the system is properly flushed and equilibrated.
-
Inject the standard and record the chromatogram.
-
Repeat for the third column.
-
-
Comparison:
-
Compare the tailing factors for the this compound peak obtained with each column.
-
The column that provides the most symmetrical peak is the most suitable for the analysis under these conditions.
-
Visualizations
Caption: A workflow diagram for troubleshooting peak tailing of this compound.
Caption: Common causes of peak tailing in reverse-phase chromatography.
References
- 1. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 67372-69-4 | Benchchem [benchchem.com]
- 3. RP-HPLC Method Development and Validation for Estimation of Drospirenone and Ethinyl Estradiol in Bulk and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. Analytical Method Development and Validation for the Simultaneous Estimation of Drospirenone and Estetrol In Tablet and In Bulk Dosage Forms By RP-HPLC Technique [zenodo.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrj.org [chemrj.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GSRS [precision.fda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ijper.org [ijper.org]
- 16. Drospirenone CAS#: 67392-87-4 [amp.chemicalbook.com]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pjps.pk [pjps.pk]
Technical Support Center: Enhancing Drospirenone 6-ene Detection by LC-MS
Welcome to the technical support center for the analysis of Drospirenone and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the sensitivity of Drospirenone 6-ene detection using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound, also known as Drospirenone Impurity D, is a degradation product of Drospirenone.[1][2] It is crucial to monitor and quantify such impurities in pharmaceutical formulations to ensure the safety, efficacy, and stability of the drug product. Regulatory guidelines often require the identification and quantification of impurities above a certain threshold. Sensitive analytical methods are therefore essential to detect and accurately measure low levels of this compound.
Q2: I am observing poor sensitivity for this compound in my LC-MS analysis. What are the initial troubleshooting steps?
Low sensitivity can stem from several factors. Here’s a logical workflow to troubleshoot the issue:
References
Minimizing on-column degradation of Drospirenone during analysis
Welcome to the technical support center for the analysis of Drospirenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation and ensure accurate analytical results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Drospirenone, focusing on minimizing on-column degradation.
Problem 1: Appearance of Unexpected Peaks or Shoulders on the Drospirenone Peak
Possible Cause: On-column degradation of Drospirenone.
Troubleshooting Steps:
-
Mobile Phase pH: Drospirenone is susceptible to degradation under both acidic and basic conditions.[1][2][3][4] Ensure the mobile phase pH is maintained within a stable range for Drospirenone, ideally close to neutral.
-
Column Temperature: Elevated temperatures can accelerate degradation. Try reducing the column oven temperature.
-
Active Sites on Column: The stationary phase can have active sites (e.g., free silanols) that may interact with and degrade Drospirenone.
-
Use a well-end-capped column.
-
Consider using a column with a different stationary phase chemistry.
-
-
Sample Matrix Effects: Components of the sample matrix might be interacting with Drospirenone on the column. Ensure adequate sample clean-up.
Problem 2: Loss of Drospirenone Peak Area or Poor Recovery
Possible Cause: Adsorption or degradation of Drospirenone on the column or in the analytical system.
Troubleshooting Steps:
-
System Passivation: Passivate the HPLC system, including the injector and tubing, with a strong organic solvent to remove any potential contaminants that could cause degradation.
-
Vial Selection: Standard glass vials can have a slightly alkaline surface, which may lead to the degradation of Drospirenone.[5] Consider using polyethylene or specialized pH-controlled vials to minimize this effect.[5]
-
Mobile Phase Composition: Ensure the mobile phase has sufficient organic content to prevent strong adsorption of Drospirenone to the stationary phase.
-
Check for System Leaks: Leaks can lead to poor peak shape and inaccurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for Drospirenone?
A1: Drospirenone is known to degrade under acidic, basic, and oxidative conditions.[2][3][4]
-
Acidic hydrolysis: Leads to the formation of specific degradation products.[1][6]
-
Alkaline hydrolysis: Drospirenone is particularly labile in basic conditions, showing significant degradation.[2][3][4]
-
Oxidative degradation: Exposure to oxidizing agents like hydrogen peroxide can also cause degradation.[2][7][8][9]
Q2: How can I prevent Drospirenone degradation in my sample solutions before injection?
A2: To ensure the stability of your sample solutions:
-
Use solvents like ethanol, in which Drospirenone is freely soluble and shows good stability.[10][11]
-
Prepare samples fresh and analyze them promptly.
-
If storage is necessary, keep samples at a low temperature and protected from light.
-
As mentioned in the troubleshooting guide, use polyethylene or pH-controlled vials to prevent pH changes in your sample solution that could induce degradation.[5]
Q3: What type of HPLC column is recommended for Drospirenone analysis?
A3: Reversed-phase columns, such as C18 or CN, are commonly used for the analysis of Drospirenone.[2][9][12] A well-end-capped column is recommended to minimize interactions with free silanol groups.
Q4: What are typical mobile phase compositions for Drospirenone analysis?
A4: Typical mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[2][9][12] The pH of the aqueous phase should be controlled to ensure the stability of Drospirenone.
Quantitative Data Summary
The following table summarizes the degradation of Drospirenone under various stress conditions as reported in the literature. This data can help in understanding the stability profile of the molecule.
| Stress Condition | Exposure Time & Temperature | % Degradation | Reference |
| 1 M HCl | 30 min at 80°C | ~20% | [3] |
| 0.1 N HCl | 30 min at 80°C | 3.55% | [4] |
| 0.1 M HCl | 1 hour at 80°C | ~34% | [2] |
| 1 M NaOH | 30 min at room temperature | ~80% | [2] |
| 0.1 N NaOH | 30 min at 80°C | 73.15% | [4] |
| 0.01 M NaOH | 15 min at room temperature | ~56% | [2] |
| 1% H₂O₂ | 1 hour | ~19% | [2][7][8][9] |
| 3% H₂O₂ | 30 min at 80°C | 37.45% | [4] |
Experimental Protocols
Protocol 1: Stability Indicating RP-HPLC Method for Drospirenone
This protocol is based on a method developed for the determination of Drospirenone in pharmaceutical dosage forms.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Nova-Pak CN (150 x 3.9 mm, 4 µm).
-
Mobile Phase: A mixture of 50 mM K₂HPO₄ and acetonitrile (60:40, v/v), with the pH adjusted to 8.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Sample Preparation:
-
Prepare a stock solution of Drospirenone in the mobile phase.
-
For tablet analysis, weigh and crush twenty tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of Drospirenone and dissolve it in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
Visualizations
References
- 1. ijper.org [ijper.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies - ProQuest [proquest.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. waters.com [waters.com]
- 6. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Analytical Method Development and Validation of Drospirenone by UV-Vis Spectroscopy in Accordance with ICH Guidelines [zenodo.org]
- 12. Analytical Method Development and Validation for the Simultaneous Estimation of Drospirenone and Estetrol In Tablet and In Bulk Dosage Forms By RP-HPLC Technique [zenodo.org]
Technical Support Center: Enhancing Resolution Between Drospirenone and Drospirenone 6-ene
Welcome to the technical support center for the chromatographic analysis of Drospirenone and its related impurity, Drospirenone 6-ene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these two closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from Drospirenone important?
A1: this compound, also known as Drospirenone Impurity D, is a known degradation product of Drospirenone that can form under acidic conditions.[1][2] Its chemical structure is very similar to Drospirenone, differing by the presence of an additional double bond in the steroid core. Regulatory guidelines require the accurate quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, achieving a clear and robust separation between Drospirenone and this compound is critical for quality control and stability studies.
Q2: What are the typical chromatographic modes used for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Drospirenone and its impurities.[3][4][5] C18 and cyano (CN) columns are frequently reported stationary phases.[3][6][7]
Q3: How can I generate a sample containing both Drospirenone and this compound for method development?
A3: this compound is an acid degradation product.[1][2] To generate this impurity, you can subject a solution of Drospirenone to acidic stress. A typical procedure involves exposing a solution of Drospirenone in a suitable solvent (e.g., methanol or acetonitrile) to hydrochloric acid (e.g., 0.1 N HCl) and heating at an elevated temperature (e.g., 60-80°C) for a specific duration.[2][6] The reaction should be monitored over time to achieve a suitable level of degradation for analytical purposes.
Chromatographic Method Comparison
The following table summarizes various reported HPLC methods for the analysis of Drospirenone and its impurities, which can serve as a starting point for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)[3] | Nova-Pak CN (dimensions not specified)[6] | Symmetry C18 (250 x 4.6 mm, 5 µm)[8] | C18 Thermo Hypersil BDS (250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | A: Acetonitrile B: Acetonitrile:Water (1:3 v/v) (Gradient)[3] | K2HPO4 (50 mM):Acetonitrile (60:40, v/v), pH 8.0 (Isocratic)[6] | Methanol:1% Orthophosphoric acid (54.5:45.5, v/v) (Isocratic)[8] | Ammonium acetate:Acetonitrile (70:30, v/v), pH 6.8 (Isocratic)[9] |
| Flow Rate | 1.3 mL/min[3] | 1.0 mL/min[6] | 1.0 mL/min[8] | 1.0 mL/min[9] |
| Detection Wavelength | 215 nm[3] | 245 nm[6] | 252 nm[8] | Not Specified[9] |
| Column Temperature | 40°C[3] | Room Temperature[6] | Ambient[8] | Ambient[9] |
Troubleshooting Guide
This guide provides solutions to common issues encountered during the separation of Drospirenone and this compound.
Problem: Poor resolution between Drospirenone and this compound peaks.
-
Q: My peaks for Drospirenone and this compound are not well separated. What should I try first?
-
A: Start by adjusting the mobile phase composition. Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention times of both compounds and can improve resolution. Make small, incremental changes to the organic-to-aqueous ratio and observe the effect on the separation.
-
-
Q: I've adjusted the solvent strength, but the resolution is still not optimal. What's the next step?
-
A: The pH of the mobile phase can significantly influence the selectivity of the separation for ionizable compounds. Although Drospirenone and this compound are neutral, subtle changes in the ionization of residual silanols on the column surface can affect peak shape and selectivity. Experiment with a pH range between 3 and 7. Using a buffered mobile phase (e.g., phosphate or acetate buffer) will ensure a stable and reproducible pH.
-
-
Q: I'm still struggling with resolution. Should I consider changing the column?
-
A: Yes, the column chemistry plays a crucial role in selectivity. If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a cyano (CN) column. These alternative stationary phases offer different selectivities that may enhance the separation of these structurally similar compounds. Additionally, columns with a high carbon load or end-capping can provide different interactions.
-
Problem: Peak Tailing for Drospirenone or this compound.
-
Q: One or both of my peaks are showing significant tailing. What could be the cause?
-
A: Peak tailing can be caused by several factors. One common cause is secondary interactions between the analytes and active sites on the silica packing material. Ensure your mobile phase pH is in a range that minimizes these interactions (typically between pH 3 and 7). Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes help to reduce tailing. Also, check for column contamination or degradation.
-
Problem: Inconsistent Retention Times.
-
Q: The retention times for my peaks are shifting between injections. How can I fix this?
-
A: Inconsistent retention times are often due to a lack of equilibration of the column with the mobile phase. Ensure the column is adequately flushed with the mobile phase before starting your analytical run. Fluctuations in column temperature can also cause retention time shifts, so using a column oven to maintain a constant temperature is recommended. Finally, ensure your mobile phase is well-mixed and degassed, as dissolved gases can lead to pump-related issues and affect flow rate consistency.
-
Experimental Protocols
Protocol 1: Forced Degradation to Generate this compound
-
Preparation of Drospirenone Stock Solution: Accurately weigh and dissolve a known amount of Drospirenone reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acid Stress: Transfer a known volume of the Drospirenone stock solution into a flask. Add an equal volume of 0.1 N hydrochloric acid.
-
Heating: Heat the solution in a water bath at 60-80°C.
-
Monitoring: Withdraw aliquots at different time intervals (e.g., 1, 2, 4, and 6 hours).
-
Neutralization: Neutralize the aliquots with an appropriate amount of 0.1 N sodium hydroxide.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by HPLC to monitor the formation of this compound and the degradation of Drospirenone.
Visualizations
Caption: Experimental workflow for the development and optimization of an HPLC method for separating Drospirenone and this compound.
References
- 1. This compound | 67372-69-4 | Benchchem [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
Overcoming matrix effects in the analysis of Drospirenone 6-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of Drospirenone 6-ene. Our aim is to help you overcome common challenges, particularly those related to matrix effects in chromatographic analyses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause?
Answer: Poor peak shape and retention time variability can stem from several factors. Firstly, ensure your mobile phase is correctly prepared and degassed, as dissolved gases can lead to pressure fluctuations and affect retention. Secondly, check the health of your analytical column; contamination or degradation of the stationary phase can cause peak tailing or fronting. Consider flushing the column or replacing it if necessary. Finally, ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent on-column precipitation.
Question: My this compound signal is showing significant suppression in biological samples compared to the standard in a pure solvent. How can I address this?
Answer: Significant signal suppression is a classic indicator of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of your analyte.[1][2][3][4][5][6] To mitigate this, consider the following strategies:
-
Optimize Sample Preparation: Enhance your sample clean-up procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at removing interfering matrix components.[1] For complex matrices like plasma, a more rigorous clean-up is often necessary.
-
Chromatographic Separation: Adjust your chromatographic conditions to better separate this compound from matrix interferences. This can involve modifying the gradient, changing the mobile phase composition, or using a column with a different selectivity.
-
Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard for this compound is a highly effective way to compensate for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte.
Question: I am seeing unexpected peaks in my chromatogram that are interfering with the quantification of this compound. What is their likely origin?
Answer: Interfering peaks can arise from various sources. It is crucial to systematically investigate the origin by injecting a series of blanks:
-
Mobile Phase Blank: This will identify any contaminants in your solvents.
-
Injection Blank (with needle wash): This can help identify carryover from previous injections.
-
Matrix Blank (an extracted sample without the analyte): This will reveal endogenous components from your sample that may be co-eluting with this compound.
If the interfering peak is from the matrix, you will need to improve your sample clean-up or chromatographic separation. If carryover is the issue, optimizing your autosampler's wash method is necessary.
Question: My calibration curve for this compound is non-linear, especially at lower concentrations. What should I investigate?
Answer: Non-linearity in a calibration curve can be due to several factors. At lower concentrations, this is often related to matrix effects or issues with the integration of small peaks. Ensure that your integration parameters are correctly set to accurately measure the peak area of low-level standards. If matrix effects are suspected, the use of matrix-matched calibrants or a stable isotope-labeled internal standard is recommended to correct for any non-linearity caused by the sample matrix. Additionally, verify the stability of your analyte in the prepared solutions, as degradation could also lead to a non-linear response.
Frequently Asked Questions (FAQs)
What are matrix effects and how do they affect the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis of this compound.[1][5]
What is the most effective sample preparation technique to minimize matrix effects for this compound in biological fluids?
While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally a highly effective method for reducing matrix effects in biological samples like plasma or urine.[1] SPE allows for the selective extraction of the analyte while removing a significant portion of interfering components such as phospholipids and proteins. For less complex matrices, Liquid-Liquid Extraction (LLE) can also be a viable and cost-effective option.
How can I assess the extent of matrix effects in my assay for this compound?
The presence and magnitude of matrix effects can be evaluated using a post-extraction spike method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a pure solvent at the same concentration.[3] A significant difference in the responses indicates the presence of matrix effects.
Is a stable isotope-labeled internal standard for this compound necessary?
While not strictly mandatory for all applications, the use of a stable isotope-labeled (SIL) internal standard is highly recommended, especially for quantitative bioanalysis using LC-MS. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction for matrix effects and improving the overall precision and accuracy of the method.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Drospirenone and its impurities, as reported in various studies. Note that specific values for this compound may vary depending on the exact methodology and matrix.
Table 1: Linearity and Range for Drospirenone and Related Impurities
| Analyte/Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Drospirenone (HPLC) | Pharmaceutical Formulation | 10-60 µg/mL | 0.999 | [7][8] |
| Drospirenone (UV-Vis) | Pharmaceutical Formulation | 3-15 µg/mL | 0.9999 | [9] |
| Drospirenone & Impurities (HPLC) | Pharmaceutical Formulation | 1.5-90 µg/mL | >0.99 | [10] |
Table 2: Accuracy and Precision Data for Drospirenone Analysis
| Analyte/Method | Concentration Levels | Recovery (%) | RSD (%) | Reference |
| Drospirenone (UV-Vis) | 80%, 100%, 120% of working conc. | 99.28 - 102.11 | < 2 | [9] |
| Drospirenone & Impurities (HPLC) | 24-72 µg/mL (DRSP impurities) | Not Specified | < 5 | [10][11] |
Experimental Protocols
Protocol 1: Sample Preparation of Drospirenone Tablets for Impurity Analysis
This protocol is adapted from methods for analyzing Drospirenone and its impurities in pharmaceutical dosage forms.[7][10]
-
Sample Weighing: Weigh and finely powder a representative number of Drospirenone tablets.
-
Dissolution: Accurately weigh a portion of the powder equivalent to a single tablet and transfer it to a volumetric flask.
-
Solvent Addition: Add a diluent, typically a mixture of methanol and water or acetonitrile and water, to the flask.
-
Sonication: Sonicate the mixture to ensure complete dissolution of the active pharmaceutical ingredient and its impurities.
-
Dilution: Dilute the solution to the final volume with the diluent.
-
Filtration: Filter the solution through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved excipients before injection into the HPLC or LC-MS system.
Protocol 2: General Liquid-Liquid Extraction (LLE) for Biological Fluids
This is a general protocol that can be optimized for the extraction of this compound from plasma or urine.
-
Sample Aliquoting: Pipette a known volume of the biological sample (e.g., 500 µL of plasma) into a clean tube.
-
Internal Standard Spiking: Add the internal standard solution to the sample.
-
pH Adjustment (Optional): Adjust the pH of the sample with a suitable buffer to optimize the extraction efficiency for this compound.
-
Extraction Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of a solvent compatible with the initial mobile phase of your LC method.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in the analysis of this compound.
Caption: A typical experimental workflow for the quantitative analysis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcpa.in [ijcpa.in]
Technical Support Center: Refinement of Extraction Methods for Drospirenone 6-ene from Tablets
Welcome to the technical support center for the refinement of extraction methods for Drospirenone 6-ene from pharmaceutical tablets. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate and efficient extraction and analysis of Drospirenone and its related impurity, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting this compound from tablets?
A1: The main challenge lies in the low concentration of this compound, an impurity, relative to the active pharmaceutical ingredient (API), Drospirenone. The extraction method must be efficient enough to recover this low-level analyte while minimizing interference from the tablet matrix and avoiding degradation of either compound.
Q2: What are the recommended solvents for extracting Drospirenone and this compound from tablets?
A2: Methanol or a mixture of acetonitrile and water are commonly used solvents for the extraction of Drospirenone from tablets.[1][2][3] These solvents are effective at dissolving Drospirenone and are compatible with reversed-phase HPLC analysis. Given the structural similarity, these solvents are also expected to be efficient for extracting this compound.
Q3: What analytical techniques are most suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common and reliable techniques for the simultaneous determination of Drospirenone and its impurities, including this compound.[1][4][5] These methods offer the necessary selectivity and sensitivity to separate and quantify the impurity from the main compound and other potential degradation products.
Q4: How can I ensure the stability of Drospirenone and this compound during the extraction process?
A4: Drospirenone is known to degrade under acidic, basic, and oxidative conditions.[4][6] To ensure the stability of both Drospirenone and this compound, it is crucial to use neutral pH solvents and protect the samples from excessive heat and light during extraction and storage. Forced degradation studies can help to understand the stability of the compounds under various stress conditions.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | - Incomplete extraction from the tablet matrix.- Adsorption of the analyte to glassware or filter materials.- Degradation of the analyte during extraction. | - Optimize sonication time and temperature to enhance extraction efficiency.- Use silanized glassware to minimize adsorption.- Select appropriate filter materials (e.g., PTFE) that do not bind the analyte.- Ensure extraction is performed under neutral pH conditions and with minimal exposure to heat and light. |
| Poor Peak Shape or Resolution in Chromatography | - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Interference from tablet excipients. | - Adjust the mobile phase composition (e.g., ratio of organic solvent to buffer) and pH to optimize separation.- Use a guard column to protect the analytical column from contaminants.- Perform a thorough sample cleanup (e.g., solid-phase extraction) to remove interfering excipients. |
| High Variability in Results | - Inconsistent sample preparation.- Non-homogeneous sample.- Instrument instability. | - Ensure consistent and precise execution of the sample preparation protocol.- Thoroughly crush and mix the tablet powder to ensure homogeneity.- Perform system suitability tests before each analytical run to verify instrument performance. |
| Presence of Unexpected Peaks | - Contamination of solvents or glassware.- Degradation of the analyte.- Presence of other impurities or excipients. | - Use high-purity solvents and thoroughly clean all glassware.- Analyze samples promptly after preparation to minimize degradation.- Use a diode-array detector (DAD) or mass spectrometry (MS) to identify the unknown peaks. |
Experimental Protocols
Protocol 1: Extraction of Drospirenone and this compound from Tablets
This protocol outlines a standard procedure for the extraction of Drospirenone and its related impurities from a tablet dosage form.
Materials:
-
Drospirenone tablets
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Sonicator bath
-
Centrifuge
-
Syringe filters (0.45 µm PTFE)
Procedure:
-
Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to a single tablet dose of Drospirenone.
-
Transfer the powder to a volumetric flask (e.g., 100 mL).
-
Add a diluent (e.g., methanol:water 50:50 v/v) to the flask, filling it to about 70% of its volume.[2]
-
Sonicate the flask for a specified period (e.g., 30 minutes) to ensure complete dissolution of the active compounds.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Centrifuge a portion of the solution to separate insoluble excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or UPLC analysis.
Protocol 2: HPLC-UV Method for Quantification
This protocol provides a typical set of HPLC parameters for the analysis of Drospirenone and this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Isocratic: Methanol: 1% Orthophosphoric acid (54.5:45.5 v/v)[4] or Acetonitrile:Water (65:35 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][4] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 252 nm[4] or 220 nm[1] |
| Run Time | Sufficient to allow for the elution of all components of interest (typically around 10-15 minutes). |
Visualizations
Caption: Experimental workflow for the extraction of Drospirenone and this compound from tablets.
Caption: Troubleshooting decision tree for common issues in this compound analysis.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. ijper.org [ijper.org]
- 8. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. ijpsr.com [ijpsr.com]
Strategies to prevent the formation of Drospirenone 6-ene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the formation of Drospirenone 6-ene, a potential degradant, during the storage of Drospirenone-containing formulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Detection of this compound impurity in stability samples. | Acidic Microenvironment: The presence of acidic excipients or residual acidic catalysts from synthesis can catalyze the dehydration of Drospirenone to form the 6-ene impurity. | - Review the formulation for any acidic excipients (e.g., some grades of magnesium stearate, stearic acid). - Consider replacing acidic excipients with neutral alternatives. - Evaluate the pH of the drug product and consider the use of buffering agents to maintain a neutral to slightly alkaline pH. |
| Elevated Temperature and Humidity: High temperature and humidity can accelerate the degradation of Drospirenone, particularly in the presence of an acidic catalyst. | - Store Drospirenone and its formulations in a cool, dry place. - Refer to the stability data to define appropriate storage conditions. - Utilize packaging with desiccants to control humidity. | |
| Incompatible Excipients: Certain excipients may interact with Drospirenone to promote the formation of the 6-ene impurity. | - Conduct excipient compatibility studies to identify any interactions. - Avoid excipients with reactive functional groups or high levels of reactive impurities. | |
| Inconsistent stability results between batches. | Variability in Raw Materials: Differences in the purity profile or residual moisture content of Drospirenone or excipients can lead to batch-to-batch variability in stability. | - Implement stringent quality control measures for all incoming raw materials. - Monitor the levels of acidic impurities in both the active pharmaceutical ingredient (API) and excipients. |
| Manufacturing Process Parameters: Variations in manufacturing process parameters, such as drying time and temperature, can impact the final moisture content and stability of the drug product. | - Optimize and validate all manufacturing process parameters. - Implement in-process controls to monitor critical parameters like moisture content. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a degradation product of Drospirenone, also known as Drospirenone Impurity D. It is formed through a dehydration reaction. The presence of impurities like this compound is a critical quality attribute for pharmaceutical products as they can potentially impact the safety and efficacy of the drug. Regulatory authorities have strict limits on the levels of such impurities in final drug products.
Q2: What is the primary mechanism for the formation of this compound?
The formation of this compound is primarily an acid-catalyzed dehydration reaction. Under acidic conditions, the tertiary alcohol at the C5 position of a Drospirenone intermediate can be protonated, forming a good leaving group (water). Subsequent elimination of a proton from the C6 position results in the formation of a double bond between C5 and C6, leading to the 6-ene impurity.[1]
Q3: How can I minimize the formation of this compound in my formulation?
To minimize the formation of this compound, it is crucial to:
-
Control the pH: Maintain a neutral to slightly alkaline pH in the formulation by avoiding acidic excipients and considering the use of buffering agents.
-
Control Moisture Content: Keep the moisture content in the final formulation as low as possible through appropriate manufacturing processes and packaging.
-
Select Compatible Excipients: Conduct thorough excipient compatibility studies to ensure that the chosen excipients do not promote the degradation of Drospirenone.
-
Optimize Storage Conditions: Store the drug product under controlled temperature and humidity conditions as established through stability studies.
Q4: What are the recommended analytical methods for detecting and quantifying this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for the detection and quantification of this compound. Several validated RP-HPLC methods have been published that can separate Drospirenone from its degradation products, including the 6-ene impurity.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of Drospirenone
This protocol is designed to intentionally degrade Drospirenone under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
Drospirenone reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of Drospirenone in methanol.
-
Add an equal volume of 1 N HCl.
-
Reflux the solution at 80°C for 1 hour.[1]
-
Cool the solution and neutralize with an appropriate amount of NaOH.
-
Dilute the solution with mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve a known amount of Drospirenone in methanol.
-
Add an equal volume of 1 N NaOH.
-
Reflux the solution at 60°C for 30 minutes.[1]
-
Cool the solution and neutralize with an appropriate amount of HCl.
-
Dilute the solution with mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of Drospirenone in methanol.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the solution with mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Drospirenone in a petri dish.
-
Expose it to a temperature of 80°C for 24 hours.
-
After exposure, dissolve the sample in mobile phase to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Place a known amount of solid Drospirenone in a petri dish.
-
Expose it to UV light (254 nm) and visible light for a specified duration.
-
After exposure, dissolve the sample in mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of Drospirenone.
-
Protocol 2: Stability-Indicating HPLC Method for Drospirenone and its Impurities
This protocol provides a general framework for an RP-HPLC method suitable for separating Drospirenone from its degradation products, including this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water in a gradient or isocratic mode. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of Drospirenone reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
-
Sample Solution Preparation:
-
For drug substance: Accurately weigh and dissolve a known amount of the Drospirenone sample in the mobile phase.
-
For drug product (e.g., tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Drospirenone and dissolve it in the mobile phase. Sonicate and filter if necessary.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks based on their retention times compared to the reference standards.
-
Quantify the amount of Drospirenone and any impurities by comparing the peak areas with those of the standard solutions.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of Drospirenone
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Product(s) |
| Acidic | 1 N HCl | 1 hour | 80°C | Significant | 3-oxo-15α,16α-dihydro-3'H-cyclopropa[4][5]-17α-pregna-4,6-diene-21,17-carbolactone (this compound)[1] |
| Alkaline | 1 N NaOH | 30 minutes | 60°C | Significant | Not specified as 6-ene |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Moderate | Oxidized derivatives |
| Thermal | Dry Heat | 24 hours | 80°C | Minimal | - |
| Photolytic | UV/Vis Light | 24 hours | Room Temp | Minimal | - |
Note: The percentage of degradation is qualitative ("Significant," "Moderate," "Minimal") as specific quantitative data for this compound formation under these exact conditions is not consistently reported across literature. The acidic degradation is the most relevant for the formation of the 6-ene impurity.
Visualizations
Caption: Proposed mechanism for the acid-catalyzed formation of this compound.
Caption: General workflow for assessing the stability of Drospirenone.
References
Technical Support Center: Synthesis of Drospirenone 6-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic Drospirenone 6-ene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound, also known as ∆⁶-Drospirenone or Drospirenone Impurity D, is a key intermediate in some synthetic routes to Drospirenone.[1][2][3] It is also considered a process-related impurity in the final drug substance.[1] Controlling its formation and purity is crucial for achieving a high overall yield and ensuring the quality of the final Drospirenone product.
Q2: What are the common synthetic strategies to obtain this compound?
Two primary strategies are employed:
-
Dehydrogenation of a 4-ene-3-one precursor: This involves introducing a double bond at the C6-C7 position of a Drospirenone precursor that already possesses the 4-ene-3-one system. A common reagent for this transformation is a high-potential quinone like tetrachloro-1,4-benzoquinone (chloranil).[4]
-
Elimination from a 5-hydroxy precursor: This method involves the acid- or base-catalyzed elimination of a hydroxyl group at the C5 position to generate the C4-C5 double bond, which can then isomerize or be further treated to yield the 4,6-diene system.[5]
Q3: What are the main challenges in synthesizing this compound with high yield?
The main challenges include:
-
Incomplete reaction: The dehydrogenation or elimination reaction may not go to completion, resulting in a mixture of starting material and product.
-
Side reactions: The reaction conditions can promote the formation of various byproducts, including isomers and degradation products.[5][6]
-
Purification difficulties: this compound can be challenging to separate from the starting material and closely related impurities due to similar physical and chemical properties.[5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Dehydrogenation | - Increase Reaction Time: Monitor the reaction progress by TLC or HPLC and extend the reaction time if the starting material is still present. - Increase Reagent Stoichiometry: Gradually increase the molar equivalents of the dehydrogenating agent (e.g., chloranil). Be cautious as excess reagent can lead to side products. - Elevate Temperature: Carefully increase the reaction temperature. Note that higher temperatures may also promote side reactions. |
| Suboptimal Reaction Conditions | - Solvent Choice: Ensure the solvent is anhydrous and appropriate for the reaction. Aprotic solvents are generally preferred for dehydrogenation with quinones. - Catalyst Activity: If using a catalyst, ensure it is fresh and active. |
| Degradation of Product | - Control Temperature: Avoid excessive heating, which can lead to thermal degradation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of Isomeric Byproducts | - Acid/Base Control: In elimination reactions, the choice and concentration of acid or base are critical. Mild acidic conditions are known to cause isomerization of the spirolactone ring in similar structures.[5] Consider using a non-nucleophilic base or a milder acid. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | - Optimize Reaction Conditions: Refer to the suggestions for "Incomplete Dehydrogenation." - Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC for efficient separation. |
| Formation of Over-oxidized Products | - Control Reagent Stoichiometry: Use the minimum effective amount of the oxidizing agent. - Quenching: Quench the reaction promptly once the starting material is consumed to prevent further oxidation of the desired product. |
| Isomerization of the Spirolactone Ring | - Avoid Harsh Acidic Conditions: As noted, the 15,16-methylene-17-spirolactone is susceptible to rearrangement under acidic conditions.[5] If an acidic workup is necessary, use a buffered system or a weak acid and maintain a low temperature. |
| Presence of Epimers | - Stereocontrolled Synthesis: Ensure that the stereochemistry of the starting materials is correct and that the reaction conditions do not promote epimerization at chiral centers. |
Data Presentation
Table 1: Comparison of Synthetic Approaches to Drospirenone and Intermediates
| Synthetic Approach | Key Transformation | Reagents/Conditions | Potential for this compound formation | Reference |
| Route A | Dehydrogenation | Tetrachloro-1,4-benzoquinone | Direct synthesis of the 4,6-diene system | [4] |
| Route B | Acid-catalyzed elimination of 5-hydroxy group | Acetic acid | Potential for formation and subsequent reactions | [5] |
| Route C | Oppenauer oxidation and cyclization followed by dehydrogenation | Aluminum isopropoxide, acetone; then dehydrogenating agent | Two-step process to form the 4,6-diene | [4] |
| Route D | Reductive dechlorination and elimination | Zn, acetic acid | Formation of a 6-ene intermediate | [7] |
Experimental Protocols
Protocol 1: General Procedure for Dehydrogenation using Chloranil
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a solution of the 4-en-3-one steroid precursor in a suitable anhydrous solvent (e.g., toluene, dioxane), add 1.1 to 1.5 molar equivalents of chloranil.
-
The reaction is typically performed under an inert atmosphere (N₂ or Ar).
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the hydroquinone byproduct.
-
Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound via dehydrogenation.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. kmpharma.in [kmpharma.in]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [guidechem.com]
- 5. US8334375B2 - Methods for the preparation of drospirenone - Google Patents [patents.google.com]
- 6. ijper.org [ijper.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Method robustness testing for Drospirenone 6-ene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method robustness testing of Drospirenone 6-ene, a potential impurity in Drospirenone drug substances and products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound, chemically known as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone, is an acidic degradation product of Drospirenone.[3][4] Its quantification is crucial to ensure the purity, safety, and stability of the final drug product. Regulatory bodies require the monitoring and control of such impurities.
Q2: Which analytical techniques are most suitable for quantifying this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed technique for the quantification of Drospirenone and its impurities, including the 6-ene variant.[5][6][7][8][9] UV-Vis spectroscopy can also be used for the estimation of Drospirenone, but HPLC provides the necessary separation and specificity for impurity quantification.[10][11]
Q3: What are the typical challenges encountered during the quantification of this compound?
Common challenges include:
-
Co-elution: The 6-ene impurity may co-elute with Drospirenone or other related substances, leading to inaccurate quantification.
-
Poor peak shape: Tailing or fronting of the analyte peak can affect integration and precision.
-
Baseline noise: High baseline noise can impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Variability in retention time: Shifts in retention time can indicate issues with the mobile phase preparation, column temperature, or HPLC system.
Q4: What are the key parameters to evaluate during method robustness testing?
According to ICH guidelines, robustness testing should assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][10] Key parameters to investigate include:
-
Flow rate of the mobile phase (e.g., ± 0.2 mL/min).[6]
-
Column temperature (e.g., ± 5°C).[6]
-
Wavelength of UV detection (e.g., ± 2 nm).[6]
-
Mobile phase composition (e.g., minor changes in the ratio of organic solvent to buffer).[10]
-
pH of the mobile phase buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Peak for this compound | Incomplete acidic degradation of Drospirenone. | Ensure the acidic stress conditions (e.g., concentration of acid, temperature, and time) are sufficient to generate the 6-ene impurity.[3] |
| Incorrect wavelength setting on the UV detector. | Verify the UV detector is set to an appropriate wavelength for detecting both Drospirenone and the 6-ene impurity. Wavelengths around 215 nm, 245 nm, 271 nm, and 280 nm have been used for Drospirenone and its degradation products.[4][5][6][7] | |
| Poor Peak Resolution/Co-elution | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent-to-buffer ratio or trying different organic modifiers (e.g., acetonitrile, methanol).[5][6] |
| Unsuitable HPLC column. | Ensure the column (e.g., C18) provides adequate selectivity for the separation.[7][12] Consider a different column chemistry if resolution is not achieved. | |
| Peak Tailing | Presence of active sites on the column packing material. | Use a well-packed, high-quality column. Consider adding a competing base like triethylamine to the mobile phase in small concentrations if basic compounds are causing tailing. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Retention Time Shift | Fluctuation in column temperature. | Use a column oven to maintain a constant and controlled temperature.[7] |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase components can improve consistency. | |
| High Baseline Noise | Contaminated mobile phase or column. | Filter the mobile phase and flush the column with a strong solvent. |
| Detector lamp issue. | Check the detector lamp's energy and replace it if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol describes the procedure to generate the this compound impurity through acid-catalyzed degradation.
-
Preparation of Drospirenone Stock Solution: Accurately weigh and dissolve a known amount of Drospirenone reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).[8]
-
Acid Stress: Transfer a known volume of the Drospirenone stock solution into a volumetric flask. Add an equal volume of an acidic solution (e.g., 1N HCl).[3]
-
Incubation: Reflux the mixture at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 1 hour).[3]
-
Neutralization and Dilution: After cooling to room temperature, neutralize the solution with a suitable base (e.g., 1N NaOH). Dilute the solution with the mobile phase to a final concentration within the linear range of the analytical method.
-
Analysis: Inject the prepared sample into the HPLC system for analysis.
Protocol 2: RP-HPLC Method for Quantification
This protocol outlines a general RP-HPLC method for the quantification of Drospirenone and its impurities.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., Agilent Zorbax SB C18, 4.6 mm × 250 mm, 5 µm) is commonly used.[7][9]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[7]
-
Detection Wavelength: Set at a wavelength where both Drospirenone and the 6-ene impurity have adequate absorbance (e.g., 215 nm).[7]
-
Injection Volume: Typically 20 µL.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated analytical methods for Drospirenone, which can serve as a reference for method development and validation.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Drospirenone | 5-60 | >0.99 | [5] |
| Drospirenone | 10-60 | 0.999 | [6] |
| Drospirenone | 3-18 | 0.9993 | [8] |
| Drospirenone and related impurities | 1.5-90 | Not Specified | [7][9] |
| Drospirenone | 3-15 | 0.9999 | [11] |
Table 2: Accuracy (Recovery Studies)
| Analyte | Spiking Level | Recovery (%) | Reference |
| Drospirenone | 80%, 100%, 120% | 99.28 - 102.11 | [10][11] |
| Drospirenone | 50%, 100%, 150% | 99.06 - 100.78 | [8] |
| Drospirenone Impurities | 24 - 72 µg/mL | Not Specified | [5][7] |
Table 3: Precision (%RSD)
| Analyte | Precision Type | %RSD | Reference |
| Drospirenone | Repeatability | < 2% | [5] |
| Drospirenone | Intermediate Precision | < 2% | [8] |
| Drospirenone | Repeatability (6 µg/mL) | 1.73 | [10][11] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Drospirenone | 0.363 | 1.04 | [10][11] |
| Drospirenone | 0.20 | 0.75 | [8] |
| Drospirenone | 0.04 | 0.13 | [13] |
Visualizations
Caption: Workflow for Method Robustness Testing.
Caption: Troubleshooting Logic for Poor Peak Resolution.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. scispace.com [scispace.com]
- 3. ijper.org [ijper.org]
- 4. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. zenodo.org [zenodo.org]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Drospirenone 6-ene in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Drospirenone and its potential genotoxic impurity, Drospirenone 6-ene. The focus is on the validation of a stability-indicating HPLC method for this compound as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended to assist researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method for impurity profiling of Drospirenone.
Drospirenone is a synthetic progestin widely used in oral contraceptives.[4] Like any active pharmaceutical ingredient (API), it is susceptible to degradation, leading to the formation of impurities that can affect the safety and efficacy of the final drug product. This compound is a known impurity of Drospirenone.[5][6] Therefore, a validated, stability-indicating analytical method is crucial for the accurate quantification of this impurity.
Comparative Analysis of HPLC Methods
Several HPLC methods have been reported for the simultaneous determination of Drospirenone and its impurities. The choice of method often depends on the specific requirements of the analysis, such as the number of impurities to be monitored and the desired run time. A comparison of key chromatographic parameters from published methods is presented in Table 1.
Table 1: Comparison of Reported HPLC Methods for the Analysis of Drospirenone and its Impurities
| Parameter | Method 1[7] | Method 2[8] | Method 3[9] |
| Column | Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) | BDS Hypersil C18 | Phenomenex Luna C18 (250mm x 4.6mm, 5 μm) |
| Mobile Phase | A: Acetonitrile; B: Acetonitrile:Water (1:3 v/v) (Gradient) | Acetonitrile:Water (60:40 v/v) (Isocratic) | Acetonitrile:Water (60:40 v/v) (Isocratic) |
| Flow Rate | 1.3 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 215 nm | 271 nm | 280 nm |
| Column Temperature | 40°C | Ambient | Ambient |
| Retention Time (Drospirenone) | Not explicitly stated | Not explicitly stated | 2.7 min |
Validation of an HPLC Method for this compound
The validation of an analytical method ensures that it is suitable for its intended purpose.[10] The following sections detail the experimental protocols for validating an HPLC method for the quantification of this compound, adhering to ICH Q2(R1) guidelines.
Experimental Workflow for Method Validation
The logical flow of the validation process, from initial system suitability checks to the assessment of robustness, is illustrated in the following diagram.
Caption: Workflow for HPLC method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, specificity is demonstrated through forced degradation studies.
Experimental Protocol:
-
Forced Degradation: Subject the Drospirenone drug substance to stress conditions to induce degradation.[11][12][13]
-
Analysis: Analyze the stressed samples, along with an unstressed sample and a placebo sample, using the developed HPLC method.
-
Peak Purity: Assess the peak purity of Drospirenone and this compound in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Logical Relationship of Validation Parameters
The various parameters of method validation are interconnected, with the results of one often influencing the others. This relationship is depicted in the diagram below.
Caption: Interrelationship of ICH validation parameters.
Linearity and Range
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard in a suitable diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the impurity (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit).
-
Analysis: Inject each calibration standard in triplicate.
-
Calibration Curve: Plot a graph of the mean peak area against the concentration of this compound.
-
Statistical Analysis: Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.99.
Table 2: Representative Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 (LOQ) | 1250 |
| 0.5 | 6300 |
| 1.0 | 12550 |
| 1.5 | 18800 |
| 2.0 | 25100 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a placebo with known amounts of this compound at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percentage recovery at each concentration level.
Table 3: Representative Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0 |
| 100% | 1.0 | 1.01 | 101.0 |
| 150% | 1.5 | 1.48 | 98.7 |
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six replicate samples of a homogeneous sample spiked with this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Table 4: Representative Precision Data for this compound
| Precision Level | Parameter | %RSD |
| Repeatability | Intra-day | ≤ 2.0% |
| Intermediate Precision | Inter-day | ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
LOD: Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Table 5: Representative LOD and LOQ Data for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution and a sample solution under each varied condition.
-
Evaluate the impact of the variations on system suitability parameters (e.g., retention time, resolution, tailing factor) and the assay results. The method is considered robust if the results remain within acceptable limits.
This guide provides a framework for the validation of an HPLC method for this compound. It is essential to adapt the specific experimental conditions and acceptance criteria based on the intended application of the method and the requirements of the relevant regulatory authorities.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. RP-HPLC Method Development and Validation for Estimation of Drospirenone and Ethinyl Estradiol in Bulk and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. ijper.org [ijper.org]
- 12. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 13. Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies - ProQuest [proquest.com]
- 14. ijpsr.com [ijpsr.com]
A Comparative Guide to Analytical Methods for the Determination of Drospirenone Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Drospirenone and the identification of its impurities. The information presented is collated from published, validated studies to assist researchers and quality control analysts in selecting the most appropriate method for their specific needs.
Comparison of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for analyzing Drospirenone and its related substances. The following tables summarize the key parameters and performance characteristics of several validated methods.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Nova-Pak CN[1][2] | RESTEX allure C18 (250mm × 4.6mm, 3 μm)[3] | Agilent Zorbax SB C18 (250 mm × 4.6 mm, 5 µm)[4][5] | Symmetry C18 (250x4.6mm, 5µm)[6] |
| Mobile Phase | K2HPO4 (50 mM) and Acetonitrile (60:40, v/v), pH 8.0[1][2] | Methanol: Water (65:35 v/v)[3] | A: Acetonitrile; B: Acetonitrile:Water (1:3 v/v) (Gradient)[4][5] | Methanol: 1% Orthophosphoric acid (54.5:45.5 v/v)[6] |
| Flow Rate | 1.0 mL/min[1][2] | Not Specified | 1.3 mL/min[4][5] | 1.0 mL/min[6] |
| Detection (UV) | 245 nm[1][2] | 247 nm[3] | 215 nm[4][5] | 252 nm[6] |
| Linearity Range | 5-60 µg/mL[1][2] | 3-18 µg/mL[3][7] | 1.5-90 µg/mL (Drospirenone & impurities)[4][5] | Not Specified |
| Accuracy (% Recovery) | 100.4 ± 0.5[1] | 99.06 - 100.62[3] | Not Specified | < 2% RSD[6] |
| Precision (%RSD) | < 1.4 (Intra-day & Inter-day)[1] | < 2.0 (Inter-day)[3][7] | Not Specified | < 2%[6] |
Ultra-Performance Liquid Chromatography (UPLC) Method
A validated UPLC method for the simultaneous determination of Drospirenone and Estetrol has also been reported, demonstrating the advantages of this technique in terms of speed and efficiency.
| Parameter | UPLC Method 1 |
| Column | Luna C18 (100 × 2.6 mm, 1.6 µ)[8][9] |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (30:70 v/v)[8][9] |
| Flow Rate | 1.0 mL/min[8][9] |
| Detection (UV) | 262 nm[8][9] |
| Linearity Range | 3-45 µg/mL[8][9] |
| Run Time | 3 minutes[8][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the compared HPLC and UPLC methods.
HPLC Method 1 Protocol
This stability-indicating HPLC method was developed for the determination of Drospirenone in pharmaceutical dosage forms.[1][2]
-
Instrumentation : Waters HPLC system with a pump, autosampler, and UV detector.[1]
-
Mobile Phase : A mixture of 50 mM K2HPO4 and acetonitrile (60:40, v/v), with the pH adjusted to 8.0.[1][2]
-
Sample Preparation : A stock solution of Drospirenone (2500 µg/mL) is prepared in acetonitrile. Working solutions are prepared by diluting the stock solution with the mobile phase.[1]
-
Forced Degradation Studies : Stress studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[1][2] For instance, degradation was observed in 0.1 M HCl and with 3% hydrogen peroxide.[1]
HPLC Method 2 Protocol
This validated, simple, and rapid stability-indicating RP-HPLC method is intended for the determination of Drospirenone in pharmaceutical products.[3]
-
Instrumentation : Shimadzu Prominence HPLC system with a UV-Vis detector.[3]
-
Column : RESTEX allure C18 (250mm × 4.6mm i.d., 3 μm particle size).[3]
-
Mobile Phase : Isocratic elution with a mixture of methanol and water (65:35 v/v).[3]
-
Detection : UV detection at 247 nm.[3]
-
Forced Degradation Studies : The drug was subjected to neutral, acidic, alkaline, oxidative, and photolytic stress conditions as per ICH guidelines. Significant degradation was observed under alkaline (74.27%) and oxidative (36.41%) conditions.[3]
UPLC Method 1 Protocol
This novel validated Reverse Phase UPLC method allows for the simultaneous quantification of Drospirenone and Estetrol.[8][9]
-
Mobile Phase : Isocratic elution with a buffer of 0.1% formic acid and acetonitrile (30:70 v/v).[8][9]
-
Forced Degradation Studies : Stress studies were performed, and the method was found to be robust, with the purity threshold being higher than the purity angle for all degradation products.[8]
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for method validation and impurity analysis.
Caption: General workflow for analytical method validation as per ICH guidelines.
Caption: Conceptual workflow for cross-validation of two analytical methods.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. iajpr.com [iajpr.com]
- 4. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
Analytical Comparison of Drospirenone 6-ene and Other Steroidal Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Drospirenone are critical for ensuring drug safety and efficacy. Among its potential impurities, Drospirenone 6-ene, a known process-related impurity and potential degradant, requires precise analytical characterization. This guide provides an objective comparison of various analytical techniques used to detect and quantify this compound and other steroidal impurities, supported by experimental data and detailed protocols.
Overview of Analytical Methodologies
The primary analytical techniques for impurity profiling of Drospirenone and its related substances include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the analytical objective, such as routine quality control, stability testing, or structural elucidation of novel impurities.
-
High-Performance Liquid Chromatography (HPLC): Widely regarded as the gold standard for pharmaceutical analysis, HPLC, particularly in its reverse-phase (RP-HPLC) mode, offers excellent resolution, sensitivity, and quantitative accuracy.[1][2] It is the most common method for determining Drospirenone and its impurities in bulk drug and dosage forms.[3]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that serves as a cost-effective and practical alternative for the simple, accurate, and efficient quantitative detection of Drospirenone in the presence of its degradation products.[4][5] It allows for the simultaneous analysis of multiple samples, making it suitable for screening purposes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of LC with the mass analysis capabilities of MS. It is indispensable for the structural identification and characterization of unknown impurities and degradation products, providing definitive molecular weight information.[6][7][8]
Quantitative Data Comparison
The performance of various analytical methods for Drospirenone and its impurities is summarized below. These parameters are crucial for method validation and selection in accordance with ICH guidelines.[1][3][4]
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | HPTLC Method | UV-Vis Spectroscopy |
| Stationary Phase | RESTEX allure C18 (250mm × 4.6mm, 3µm)[3] | BDS Hypersil C18[1] | Silica C60F254 precoated TLC plates[4][5] | Not Applicable |
| Mobile Phase | Methanol: Water (65:35 v/v)[3] | Acetonitrile: Water (60:40% v/v)[1] | Toluene: Methanol: Diethylamine (7:3:0.1)[4][5] | Ethanol[9] |
| Detection λ | 247 nm[3] | 271 nm[1] | 280 nm[4][5] | 274 nm[9] |
| Linearity Range | 3-18 µg/mL[3] | 10-60 µg/mL[1] | 60-360 ng/band[4] | 3–15 µg/mL[9] |
| Correlation (r²) | 1.0[3] | 0.999[1] | 0.998[4] | 0.9999[9] |
| Accuracy (% Recovery) | 99.06 - 100.62%[3] | Not Specified | 99 - 101%[10] | 99.28 - 102.11%[9] |
| Precision (%RSD) | < 2.0% (Inter-day)[3] | < 2.0%[7] | Not Specified | 1.73%[9] |
| LOD | Not Specified | Not Specified | Not Specified | 0.363 µg/mL[9] |
| LOQ | Not Specified | Not Specified | Not Specified | 1.04 µg/mL[9] |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are protocols for two key techniques used in Drospirenone impurity analysis.
Stability-Indicating RP-HPLC Method
This method is designed for the quantitative determination of Drospirenone in the presence of its degradation products.
-
Instrumentation: Shimadzu Prominence model L20 HPLC system with an SPD 20A prominence UV-Vis detector.[3]
-
Column: RESTEX allure C18 (250mm × 4.6mm i.d., 3 µm particle size).[3]
-
Mobile Phase: A mixture of Methanol and Water in a 65:35 v/v ratio, delivered isocratically.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 247 nm.[3]
-
Standard Solution Preparation: A standard stock solution of Drospirenone is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 3-18 μg/mL.[3]
-
Sample Preparation (Forced Degradation):
-
Acidic Degradation: Drug solution is exposed to 0.1 M HCl at 80°C for 30 minutes.[11]
-
Alkaline Degradation: Drug solution is exposed to 0.1 M NaOH at 80°C for 30 minutes, resulting in up to 74.27% degradation.[3]
-
Oxidative Degradation: Drug solution is treated with 3% H₂O₂ at 80°C for 30 minutes, causing approximately 36.41% degradation.[3]
-
After exposure, samples are neutralized and diluted with the mobile phase before injection.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is a validated approach for separating Drospirenone from its degradation products formed under various stress conditions.[4]
-
Instrumentation: Camag HPTLC system with a Linomat V automatic sample applicator and a TLC scanner.[4][5]
-
Stationary Phase: Pre-coated Silica gel 60 F254 TLC plates (10cm x 10cm).[4][5]
-
Mobile Phase: Toluene: Methanol: Diethylamine (7:3:0.1 v/v/v).[4][5]
-
Sample Application: Standard and sample solutions are applied as 6mm bands on the TLC plate.
-
Chromatographic Development: The plate is developed in a twin-trough glass chamber saturated with the mobile phase for 10 minutes at room temperature (25±2°C).[4]
-
Detection: After development, the plate is dried and scanned at 280 nm. The Rƒ value for Drospirenone is found to be approximately 0.69.[4]
Visualizing Workflows and Relationships
Objective Comparison and Recommendations
-
For Routine Quality Control and Assay: RP-HPLC with UV detection is the most suitable method. It is robust, reproducible, and provides accurate quantification of Drospirenone and its known impurities, such as this compound.[1][3] The validation data demonstrates excellent linearity, accuracy, and precision, meeting regulatory requirements.[2]
-
For High-Throughput Screening: The HPTLC method offers a practical and inexpensive alternative for the simultaneous screening of multiple samples.[4][5] While it may not offer the same resolution as HPLC, its speed and low solvent consumption make it ideal for preliminary stability studies or screening raw material batches.
-
For Identification of Unknown Impurities: When forced degradation studies yield unknown peaks or new process-related impurities are suspected, LC-MS/MS is the definitive technique.[6][7] It provides the molecular weight and fragmentation data necessary to elucidate the structures of novel degradants, such as the biphenyl moiety formed under oxidative stress.[6] While GC-MS can also be used for steroidal analysis, LC-MS is often preferred as it avoids the need for derivatization of these relatively non-volatile compounds.[12][13]
Conclusion
The analytical landscape for Drospirenone impurity profiling is well-established, with RP-HPLC being the predominant technique for quantitative analysis due to its high performance and reliability. This compound and other known impurities can be effectively monitored and controlled using validated HPLC methods. For rapid screening, HPTLC presents a viable, cost-effective option. However, for the crucial task of identifying and characterizing novel or unknown impurities that may arise during synthesis or degradation, the structural elucidation power of LC-MS is unparalleled. A comprehensive analytical strategy for Drospirenone should therefore leverage these techniques based on the specific objective, from routine QC to in-depth characterization, to ensure the final drug product's quality and safety.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. bepls.com [bepls.com]
- 3. iajpr.com [iajpr.com]
- 4. ijper.org [ijper.org]
- 5. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies - ProQuest [proquest.com]
- 12. A comparison of three analytical techniques for the measurement of steroidal estrogens in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Inter-laboratory comparison of Drospirenone 6-ene analysis
A Comparative Guide to the Analysis of Drospirenone 6-ene
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the performance characteristics of different analytical methods reported for the quantification of Drospirenone and its impurities. These methods, primarily High-Performance Liquid Chromatography (HPLC), are suitable for the detection and quantification of this compound.
Table 1: Comparison of HPLC Method Parameters for Drospirenone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) | BDS Hypersil C18[1] | C18 Thermo Hypersil BDS (250 × 4.6 × 5 mm)[2] |
| Mobile Phase | A: 100% AcetonitrileB: Acetonitrile: Water (1:3 v/v) | Acetonitrile:water (60:40% v/v)[1] | Ammonium acetate: Acetonitrile (70:30) pH 6.8[2] |
| Flow Rate | 1.3 mL/min | 1.0 ml/min[1] | 1 ml/min[2] |
| Detection | 215 nm | UV at 271 nm[1] | PDA detector[2] |
| Column Temp. | 40 °C[3] | Ambient | Ambient[2] |
Table 2: Comparison of Method Validation Data for Drospirenone and Related Impurities
| Parameter | Method 1 (Drospirenone & Impurities) | Method 2 (Drospirenone) | Method 3 (Drospirenone) | Method 4 (UV-Vis for Drospirenone) |
| Linearity Range | 1.5 - 90 µg/mL[3] | 10-60 µg mL-1[1] | 10 to 60 µg/ml[2] | 3–15 µg/mL[4] |
| Correlation Coefficient (r²) | Not Specified | 0.999[1] | 0.987[2] | 0.9999[4] |
| Accuracy (% Recovery) | Not Specified | Within acceptance criteria | 100.5 ± 0.5 | 99.28% to 102.11%[4] |
| Precision (%RSD) | Not Specified | Not Specified | < 1.4% (Intra-day & Inter-day) | 1.73%[4] |
| LOD | Not Specified | Not Specified | Not Specified | 0.363 µg/mL[4] |
| LOQ | Not Specified | Not Specified | Not Specified | 1.04 µg/mL[4] |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound in a drug substance or product, based on the methodologies cited in the literature.
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Sonication bath.
-
pH meter.
Reagents and Materials
-
Drospirenone and this compound reference standards.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Hydrochloric acid and Sodium hydroxide for pH adjustment.
-
Filter membranes (e.g., 0.45 µm).
Chromatographic Conditions (Example based on Method 1)
-
Column: Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm)[3].
-
Mobile Phase: Gradient elution with Mobile Phase A (100% Acetonitrile) and Mobile Phase B (Acetonitrile: Water 1:3 v/v)[3].
-
Flow Rate: 1.3 mL/min[3].
-
Column Temperature: 40 °C[3].
-
Detection Wavelength: 215 nm[3].
-
Injection Volume: 10 µL.
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in a known volume of diluent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the analyte in the samples.
Preparation of Sample Solutions
-
Drug Substance: Accurately weigh a known amount of the Drospirenone drug substance, dissolve it in the diluent, and dilute to a final concentration within the calibration range.
-
Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Drospirenone, transfer it to a volumetric flask, and add the diluent. Sonicate to ensure complete dissolution of the active ingredient, dilute to volume, and filter the solution before injection.
System Suitability
Before sample analysis, inject a standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and repeatability of peak areas, ensuring the chromatographic system is performing adequately.
Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison of this compound analysis.
Caption: Inter-laboratory comparison workflow for this compound analysis.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
Accuracy and precision of Drospirenone 6-ene quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the accurate and precise quantification of Drospirenone 6-ene, a known degradation impurity of the synthetic progestin Drospirenone. Ensuring the accurate measurement of this impurity is critical for maintaining the quality, safety, and efficacy of pharmaceutical products containing Drospirenone. This document details various analytical techniques, presenting their performance data and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques. The following table summarizes the key performance parameters of these methods based on available experimental data.
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity Range | 1.5 - 90 µg/mL[1][2] | 60 - 360 ng/band[3] | 2 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999[1][4] | 0.998[3] | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 100.26 - 100.55%[3] | 96.3 - 111.3% |
| Precision (% RSD) | < 2.0%[5] | < 2%[3] | < 10% |
| Limit of Detection (LOD) | Not explicitly reported for 6-ene | 5.38 ng/band[3] | Lower than HPLC-UV |
| Limit of Quantification (LOQ) | Not explicitly reported for 6-ene | 16.32 ng/band[3] | 2 ng/mL |
Experimental Workflows and Methodologies
The successful implementation of any analytical method relies on a well-defined experimental workflow. The following diagram illustrates a typical workflow for the quantification of this compound from a pharmaceutical formulation.
Caption: A generalized workflow for the quantification of this compound in pharmaceutical samples.
Detailed Experimental Protocols
Below are the detailed experimental conditions for the various analytical techniques discussed.
High-Performance Thin-Layer Chromatography (HPTLC)[3]
-
Stationary Phase: Silica gel 60 F254 precoated TLC plates.
-
Mobile Phase: Toluene: Methanol: Diethylamine (7:3:0.1, v/v/v).
-
Sample Application: Bands of 6 mm width applied using a suitable applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 280 nm.
-
Sample Preparation: A stock solution of the drug is prepared in methanol. For analysis of formulations, tablets are powdered, and a quantity equivalent to a specific amount of Drospirenone is dissolved in methanol, followed by sonication and filtration.
High-Performance Liquid Chromatography (HPLC-UV)[1][2]
While a specific validated method for this compound was not detailed in the searched literature, a general method for Drospirenone and its related impurities can be adapted.
-
Column: Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient elution using:
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weighed portion of the sample is dissolved in a suitable diluent (e.g., acetonitrile:water mixture) to achieve a concentration within the linear range of the method. The solution is then filtered through a 0.45 µm filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be determined.
-
-
Sample Preparation: Similar to HPLC-UV, involving dissolution in a suitable solvent, followed by filtration. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
Signaling Pathways and Logical Relationships
The formation of this compound is a result of the degradation of the parent drug, Drospirenone, particularly under acidic conditions. The following diagram illustrates this degradation pathway.
Caption: Degradation pathway of Drospirenone to this compound under acidic stress.
Conclusion
This guide provides a comparative analysis of different analytical techniques for the quantification of this compound. The HPTLC method offers a cost-effective and straightforward approach with good accuracy and precision. HPLC-UV provides a robust and widely used platform for quality control, although specific validation data for the 6-ene impurity needs to be established. LC-MS/MS, with its superior sensitivity and selectivity, is the method of choice for trace-level quantification, especially in complex matrices. The selection of the most appropriate method will be dictated by the specific requirements of the analysis. Researchers and drug development professionals are encouraged to perform in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Comparative Guide to Validated Analytical Methods for Drospirenone and its 6-ene Impurity
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the quantification of Drospirenone and its critical impurity, Drospirenone 6-ene.
This guide provides a comprehensive overview and comparison of validated analytical methods for the determination of Drospirenone and its related impurity, this compound. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents key performance characteristics, detailed experimental protocols, and a comparative analysis of various techniques to aid researchers in selecting the most appropriate method for their specific needs.
Executive Summary
The primary analytical technique for the quantification of Drospirenone and its impurities is High-Performance Liquid Chromatography (HPLC). Validated HPLC methods demonstrate excellent linearity and a broad analytical range suitable for both drug substance and impurity analysis. Alternative methods, such as High-Performance Thin-Layer Chromatography (HPTLC) and UV-Vis Spectrophotometry, offer simpler and more cost-effective options for the quantification of the active pharmaceutical ingredient (API), Drospirenone, but may lack the specificity required for impurity profiling.
This guide highlights a robust, stability-indicating HPLC method capable of separating and quantifying Drospirenone from its related compounds, including the 6-ene impurity. While specific linearity data for this compound as an individual compound is not explicitly detailed in the reviewed literature, a validated method for Drospirenone and its related impurities establishes a linearity range of 1.5 µg/mL to 90 µg/mL.
Data Presentation: Comparison of Validated Methods
The following tables summarize the key validation parameters for different analytical methods used for the quantification of Drospirenone and its impurities.
| Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC | Drospirenone and related impurities | 1.5 - 90 µg/mL | Not Specified | [1][2][3][4] |
| HPLC | Drospirenone | 10 - 60 µg/mL | 0.999 | [2][5][6] |
| HPLC | Drospirenone | 3 - 18 µg/mL | 0.9993 | [7] |
| HPTLC | Drospirenone | 60 - 360 ng/band | 0.998 | [8] |
| UV-Vis Spectrophotometry | Drospirenone | 3 - 15 µg/mL | 0.9999 | [9][10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable replication and adaptation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) for Drospirenone and Related Impurities
This gradient, stability-indicating RP-HPLC method is designed for the quantification of Drospirenone, Ethinyl Estradiol, and their related impurities in tablet formulations.[1][3][4]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm).[3][4]
-
Gradient Program:
-
Injection Volume: 10 µL.[11]
High-Performance Thin-Layer Chromatography (HPTLC) for Drospirenone
This method provides a simpler and more cost-effective alternative for the quantification of Drospirenone.[8]
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: Toluene: Methanol: Diethylamine (7:3:0.1, v/v/v).
-
Chamber Saturation: 10 minutes.
-
Band Application: 6 mm band size.
-
Development: In a twin-through glass chamber.
-
Detection Wavelength: 280 nm.
UV-Vis Spectrophotometry for Drospirenone
This is a rapid and straightforward method for the estimation of Drospirenone in pharmaceutical formulations.[6][9][10]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Ethanol.
-
Standard Preparation: A stock solution of 1000 µg/mL Drospirenone in ethanol is prepared. Working standards in the range of 3-15 µg/mL are prepared by serial dilution.[9][10]
-
Sample Preparation: An amount of powdered tablet equivalent to 10 mg of Drospirenone is dissolved in ethanol, sonicated, and diluted to achieve a final concentration within the linear range.[9]
Mandatory Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical workflow for the analysis of Drospirenone and its impurities using the described HPLC method.
Caption: Workflow for the HPLC analysis of Drospirenone and its impurities.
Relationship Between Drospirenone and this compound
The following diagram illustrates the relationship between the active pharmaceutical ingredient, Drospirenone, and its 6-ene impurity.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Analytical Method Development and Validation of Drospirenone by UV-Vis Spectroscopy in Accordance with ICH Guidelines [zenodo.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijper.org [ijper.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. drugfuture.com [drugfuture.com]
Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of Methods for Drospirenone 6-ene
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methods for the determination of Drospirenone and its potential impurity, Drospirenone 6-ene. A critical evaluation of specificity and selectivity is presented, supported by experimental data and detailed protocols to aid in the selection of the most suitable analytical strategy.
Drospirenone, a synthetic progestin widely used in oral contraceptives, can degrade under various stress conditions, leading to the formation of impurities. One such potential impurity is this compound, an isomer that may arise from the migration of the double bond in the drospirenone molecule. The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods with high specificity and selectivity are crucial for their accurate detection and quantification.
This guide delves into a comparative analysis of various chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), that have been employed in the stability testing of Drospirenone. While direct head-to-head comparisons for the specific analysis of this compound are limited in the reviewed literature, the stability-indicating nature of these methods provides a strong basis for evaluating their potential to selectively quantify this impurity.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of different analytical methods used for the analysis of Drospirenone and its degradation products. The specificity of these methods is a key focus, as it directly relates to their ability to distinguish Drospirenone from closely related compounds like this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Stationary Phase | Mobile Phase | Detection | Key Findings on Specificity/Selectivity | Reference |
| HPLC Method 1 | C18 Thermo Hypersil BDS (250 x 4.6 mm, 5 µm) | Ammonium acetate: Acetonitrile (70:30, v/v), pH 6.8 | PDA Detector | The method was able to resolve the peak of Drospirenone from its degradation products formed under oxidative stress.[1] | [1] |
| HPLC Method 2 | Symmetry C18 (250 x 4.6 mm, 5 µm) | Methanol: 1% Orthophosphoric acid (54.5:45.5, v/v) | UV at 252 nm | The method was validated for its specificity and was successfully applied for the routine analysis of Drospirenone in tablet dosage form. | [2] |
| RP-HPLC Method | C18 column | Acetonitrile: Water (65:35, v/v) | UV at 220 nm | The method was found to be specific for the estimation of Drospirenone in the presence of its degradation products.[3] | [3] |
| Stability-Indicating HPLC | Nova-Pak CN column | K2HPO4 (50 mM): Acetonitrile (60:40, v/v), pH 8.0 | UV at 245 nm | Drospirenone was found to degrade under acidic, basic, and oxidative conditions, and the method could separate the parent drug from the degradants.[4][5] | [4][5] |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
| Method | Stationary Phase | Mobile Phase | Detection | Key Findings on Specificity/Selectivity | Reference |
| HPTLC Method | Silica gel 60 F254 precoated TLC plates | Toluene: Methanol: Diethylamine (7:3:0.1, v/v/v) | Densitometric scanning at 280 nm | The method was able to separate Drospirenone from its acid and alkali-induced degradation products, allowing for their identification and characterization.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation in your laboratory.
HPLC Method for Stability-Indicating Assay
This method is designed to separate Drospirenone from its potential degradation products.
-
Chromatographic System:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Drospirenone reference standard in the mobile phase to obtain a known concentration.
-
-
Sample Preparation (Forced Degradation Study):
-
Acid Degradation: Dissolve Drospirenone in a suitable solvent and add 1N HCl. Reflux the solution at 80°C for 1 hour.[6] Neutralize the solution before injection.
-
Alkaline Degradation: Dissolve Drospirenone in a suitable solvent and add 1N NaOH. Reflux the solution at 60°C for 30 minutes.[6] Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Drospirenone with 3% hydrogen peroxide at 80°C for 1 hour.[6]
-
Thermal Degradation: Expose solid Drospirenone to a temperature of 80°C.
-
Photolytic Degradation: Expose a solution of Drospirenone to UV light.
-
HPTLC Method for the Separation of Degradation Products
This method is suitable for the qualitative and quantitative analysis of Drospirenone and its degradation products.
-
Chromatographic System:
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates (10 x 10 cm)[6]
-
Mobile Phase: A mixture of toluene, methanol, and diethylamine in the ratio of 7:3:0.1 (v/v/v)[6]
-
Application: Apply the standard and sample solutions as bands on the TLC plate.
-
Development: Develop the plate in a twin-trough chamber to a certain distance.
-
Detection: Scan the dried plates densitometrically at 280 nm.[6]
-
-
Standard and Sample Preparation:
-
Prepare standard solutions of Drospirenone in methanol.
-
For forced degradation samples, dilute the stressed solutions with methanol to an appropriate concentration before application.[6]
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and HPTLC analytical methods.
Caption: Workflow for the HPLC analysis of Drospirenone.
Caption: Workflow for the HPTLC analysis of Drospirenone.
Discussion on Specificity and Selectivity
The presented analytical methods have demonstrated their utility as stability-indicating assays. The key to their specificity lies in the chromatographic separation, which allows for the resolution of Drospirenone from its degradation products.
-
HPLC methods , particularly those utilizing C18 columns, offer high resolving power. The use of a PDA detector is advantageous as it can provide spectral information for each peak, aiding in peak purity assessment and the identification of co-eluting impurities. The choice of mobile phase composition and pH is critical in achieving optimal separation. For instance, the method employing a phosphate buffer at pH 8.0 on a cyanopropyl (CN) column demonstrates an alternative selectivity that could be beneficial for separating closely related isomers like Drospirenone and this compound.
-
The HPTLC method provides a simpler and faster alternative for the analysis of Drospirenone and its degradation products. The selectivity of the separation is governed by the choice of the stationary and mobile phases. The described method successfully separated the major degradation products formed under acidic and alkaline stress, indicating its potential to resolve other related impurities.
While none of the reviewed methods explicitly report the separation of this compound, a stability-indicating method that effectively separates multiple degradation products is a strong starting point. The acidic degradation of Drospirenone has been reported to yield a product with a diene system, suggesting that conditions favoring double bond migration could potentially form this compound. Therefore, methods that show good resolution of acidic degradation products are of particular interest.
Conclusion
The selection of an appropriate analytical method for the determination of Drospirenone and its potential impurity, this compound, is critical for ensuring drug quality and safety. This guide has provided a comparative overview of HPLC and HPTLC methods, highlighting their key performance characteristics with a focus on specificity and selectivity.
While a definitive method for the specific quantification of this compound was not identified in the reviewed literature, the stability-indicating methods presented here offer a solid foundation for method development and validation. Researchers are encouraged to utilize the provided experimental protocols as a starting point and to perform forced degradation studies to confirm the method's ability to separate Drospirenone from all potential degradation products, including this compound. The use of mass spectrometry in conjunction with liquid chromatography (LC-MS) would be a powerful tool for the unambiguous identification and characterization of this and other impurities. By employing these robust analytical strategies, the pharmaceutical industry can ensure the quality and consistency of Drospirenone-containing products.
References
A Comparative Guide to the Analysis of Drospirenone 6-ene: UV vs. Mass Spectrometry Detection
For researchers and professionals in drug development, the accurate analysis of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensure product quality, safety, and efficacy. Drospirenone, a synthetic progestin, and its related compound, Drospirenone 6-ene, require robust analytical methods for their detection and quantification. This guide provides an objective comparison of two common detectors used in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of this compound: Ultraviolet (UV) detection and Mass Spectrometry (MS).
The selection of an appropriate detector is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural information. While UV detectors are widely used for routine analysis due to their simplicity and cost-effectiveness, MS detectors offer superior sensitivity and specificity, which are crucial for impurity profiling and trace analysis.
Performance Comparison of Detectors for Drospirenone Analysis
The following tables summarize the quantitative performance data for HPLC-based methods for the analysis of Drospirenone and its related compounds, providing an insight into the expected performance for this compound analysis.
Table 1: HPLC-UV/PDA Detector Performance for Drospirenone Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | 3–15 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.363 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 1.04 µg/mL | [1] |
| Accuracy (% Recovery) | 99.28% - 102.11% | [1] |
| Precision (%RSD) | < 2% | [1] |
Table 2: LC-MS/MS Detector Performance for Drospirenone Analysis in Human Plasma
| Parameter | Reported Performance | Reference |
| Linearity Range | 0.5 - 250 ng/mL | |
| Correlation Coefficient (r²) | > 0.997 | |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | |
| Accuracy (% Deviation) | Within 15% of nominal values | |
| Precision (%RSD) | < 15% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of Drospirenone and its impurities using HPLC with UV and MS detection.
HPLC-UV Method for Drospirenone and Impurities
This method is suitable for the routine quality control of Drospirenone and its related substances, including this compound, in bulk drug and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution (e.g., ammonium acetate) is typically employed in an isocratic or gradient elution mode.[3][4]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[2]
-
Detection Wavelength: Detection is typically performed at a wavelength where Drospirenone and its impurities exhibit significant absorbance, such as 245 nm or 271 nm.[2]
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or a mixture of methanol and water, and then diluted to the desired concentration with the mobile phase.[2]
LC-MS/MS Method for Drospirenone and Impurities
This method is ideal for the sensitive and selective analysis of Drospirenone and its impurities, particularly at low concentrations in complex matrices like biological fluids.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or cyano column is often used for separation.
-
Mobile Phase: A mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer (e.g., ammonium formate) is used for elution.
-
Ionization Mode: Positive ion mode ESI is typically used for the detection of Drospirenone and its related compounds.
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[5]
-
Sample Preparation: For biological samples, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is usually required to remove matrix interferences before LC-MS/MS analysis.
Visualizing Key Relationships and Workflows
Diagrams are provided below to illustrate the structural relationship between Drospirenone and this compound, and a typical experimental workflow for their analysis.
Caption: Structural relationship between Drospirenone and this compound.
Caption: General experimental workflow for this compound analysis.
Conclusion
Both UV and MS detectors are valuable tools for the analysis of this compound. The choice between them should be guided by the specific analytical needs.
-
HPLC-UV is a robust, cost-effective, and readily available technique suitable for routine quality control and assays where the concentration of this compound is relatively high and the sample matrix is simple.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, impurity profiling in complex matrices, and pharmacokinetic studies. The ability to perform structural confirmation is another significant advantage of mass spectrometry.
For comprehensive characterization and in-depth analysis of impurities like this compound, a combination of both detectors can be highly effective. HPLC with a PDA detector can be used for initial screening and quantification, while LC-MS/MS can be employed for confirmation and sensitive determination.
References
Navigating the Maze of Drospirenone Impurities: A Comparative Guide to Pharmacopeial Standards
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of the pharmacopeial standards for drospirenone impurities as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), offering a detailed look at specified impurities, acceptance criteria, and analytical methodologies.
Drospirenone, a synthetic progestin widely used in oral contraceptives and hormone replacement therapy, undergoes rigorous quality control to minimize the presence of impurities that may arise during synthesis or degradation.[1] Both the USP and Ph. Eur. have established detailed monographs to ensure the quality and safety of drospirenone. This guide will delve into the specifics of these standards, presenting a clear comparison to aid in analytical method development, validation, and regulatory compliance.
Comparison of Impurity Acceptance Criteria
The acceptance criteria for impurities in drospirenone drug substance differ between the USP and the Ph. Eur. The Ph. Eur. specifies limits for several named impurities (A, B, C, and E), along with a general limit for any unspecified impurity and a total impurity limit. The USP, in its monograph for the drospirenone drug substance, provides a general limit for any individual impurity. It is important to note that USP Drospirenone Related Compound A is chemically the same as Ph. Eur. Impurity E (17-epi-Drospirenone).
Below is a summary of the impurity limits outlined in the respective pharmacopoeias.
| Impurity | European Pharmacopoeia (Ph. Eur.) Limit | United States Pharmacopeia (USP) Limit |
| Specified Impurities | ||
| Impurity A | ≤ 0.3% | Not specified with an individual limit |
| Impurity B | ≤ 0.15% | Not specified with an individual limit |
| Impurity C | ≤ 0.3% | Not specified with an individual limit |
| Impurity E (17-epi-Drospirenone) | See Related Substances Test | See Drospirenone Related Compound A |
| Drospirenone Related Compound A | Not specified under this name | See Organic Impurities |
| General Limits | ||
| Any Unspecified Impurity | ≤ 0.10% | ≤ 0.2% |
| Total Impurities | ≤ 0.5% | Not explicitly specified in the same manner |
Note: The limits presented are subject to change and users should always refer to the current official monographs.
Structures of Specified Impurities
A clear understanding of the chemical structures of specified impurities is crucial for their identification and control.
European Pharmacopoeia (Ph. Eur.) Specified Impurities:
-
Impurity A: 6,7-Demethylene Drospirenone
-
Impurity B: 7β-hydroxymethyl derivative
-
Impurity C: 17-keto derivative
-
Impurity E: 17-epi-Drospirenone
United States Pharmacopeia (USP) Specified Impurity:
-
Drospirenone Related Compound A: 17-epi-Drospirenone
Comparative Analysis of Analytical Methodologies
Both the USP and Ph. Eur. primarily utilize High-Performance Liquid Chromatography (HPLC) for the separation and quantification of drospirenone and its impurities. However, the specific chromatographic conditions vary.
| Parameter | European Pharmacopoeia (Ph. Eur.) Method | United States Pharmacopeia (USP) Method |
| Column | Spherical end-capped octadecylsilyl silica gel for chromatography R (3 µm), 0.15 m x 4.6 mm | L1 packing (C18), 3 µm, 4.6 mm x 25 cm |
| Mobile Phase | Gradient elution with Acetonitrile, Ethanol (96%), and Water | Acetonitrile and water (1:1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm and 385 nm | UV at 245 nm |
| Column Temperature | 40 °C | 35 °C |
Experimental Protocols
The following provides a generalized experimental protocol for the determination of drospirenone impurities based on the principles outlined in the pharmacopoeias.
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the drospirenone substance in the specified diluent (e.g., acetonitrile and water mixture) to obtain a known concentration.
-
Prepare a reference solution containing a known concentration of USP or EP Drospirenone Reference Standard.
-
Prepare a system suitability solution containing drospirenone and a known impurity reference standard (e.g., Drospirenone Related Compound A or Impurity E) to verify the resolution and performance of the chromatographic system.
Chromatographic Procedure:
-
Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength as detailed in the respective monograph.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank, followed by the system suitability solution, the reference solution, and the sample solution.
-
Record the chromatograms and integrate the peak areas.
Data Analysis:
-
For the system suitability solution, verify that the resolution between the drospirenone peak and the impurity peak meets the monograph's requirement.
-
Calculate the percentage of each impurity in the sample solution by comparing the peak area of each impurity to the peak area of the drospirenone reference standard, taking into account the relative response factors if specified.
Logical Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the pharmacopeial analysis of drospirenone impurities.
Caption: General workflow for drospirenone impurity analysis.
This comparative guide highlights the key differences and similarities in the pharmacopeial standards for drospirenone impurities. A thorough understanding of these requirements is essential for ensuring the quality, safety, and regulatory compliance of drospirenone-containing products. It is imperative for all professionals in the field to consult the most recent versions of the official USP and Ph. Eur. monographs for the most up-to-date and detailed information.
References
Comparative Stability of Drospirenone and its Degradant, Drospirenone 6-ene: A Guide for Researchers
This guide provides a comparative analysis of the stability of Drospirenone and its known acid-catalyzed degradation product, Drospirenone 6-ene. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the stability profiles under various stress conditions. While extensive data is available for Drospirenone, specific stability studies on this compound are limited. This document summarizes the existing experimental findings and provides detailed protocols for stability testing.
Executive Summary
Data Presentation: Stability of Drospirenone
The following table summarizes the degradation of Drospirenone under various stress conditions as reported in published studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 1 hour | ~34% | 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone (this compound)[3][4][5][6] |
| Base Hydrolysis | 0.01 M NaOH | Room Temp. | 15 minutes | Significant | 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol[3][4][5][6] |
| Oxidative Degradation | 1% H₂O₂ | 80°C | 1 hour | ~19% | Biphenyl moiety[7] |
| Oxidative Degradation | 3% H₂O₂ | 80°C | 1 hour | >19% | Biphenyl moiety[7] |
| Thermal Degradation | Solid State | 80°C | 5 days | Stable | Not Applicable |
| Photolytic Degradation | Solid State | Visible and UV light | 5 days | Stable | Not Applicable |
Degradation Pathway of Drospirenone
The degradation of Drospirenone under acidic conditions leads to the formation of this compound. The proposed pathway is visualized in the diagram below.
Caption: Acid-catalyzed degradation of Drospirenone to this compound.
Experimental Protocols
Detailed methodologies for the forced degradation studies of Drospirenone are provided below.
Preparation of Standard and Sample Solutions
-
Drospirenone Stock Standard Solution (2500 µg/mL): An appropriate amount of Drospirenone is accurately weighed and dissolved in acetonitrile.[8]
-
System Suitability Solution (25 µg/mL): The stock standard solution is diluted with the mobile phase to achieve the desired concentration.[8]
Forced Degradation Studies
Forced degradation studies are performed to evaluate the stability-indicating properties of the analytical method.
-
Acid Hydrolysis:
-
A solution of Drospirenone (e.g., 1 mg/mL) is treated with 0.1 M hydrochloric acid.
-
The mixture is heated at 80°C for 1 hour.[3]
-
After cooling, the solution is neutralized with an appropriate amount of sodium hydroxide.
-
The sample is diluted with the mobile phase to a final concentration of approximately 25 µg/mL before injection into the HPLC system.[8]
-
-
Base Hydrolysis:
-
A solution of Drospirenone is treated with 0.01 M or 0.1 M sodium hydroxide.
-
The mixture is kept at room temperature for 15 minutes or heated as required.
-
The solution is then neutralized with an appropriate amount of hydrochloric acid.
-
The sample is diluted with the mobile phase to the desired concentration for analysis.[8]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
A thin layer of solid Drospirenone is spread on a watch glass.
-
The sample is exposed to a temperature of 80°C for 5 days.[8]
-
After the exposure period, a solution of the sample is prepared in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
A thin layer of solid Drospirenone is spread on a watch glass.
-
The sample is exposed to both visible and UV light for 5 days.[8]
-
Following exposure, a solution is prepared in the mobile phase for analysis.
-
Analytical Methodology
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used for the analysis of Drospirenone and its degradation products.
-
Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a UV detector.
-
Column: A Nova-Pak CN column or a C18 column is commonly used.[8]
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM K₂HPO₄) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40, v/v) is often employed. The pH of the mobile phase may be adjusted (e.g., to pH 8.0).[8]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection is performed at a wavelength of 245 nm.
-
Injection Volume: A 20 µL injection volume is commonly used.
The workflow for a typical stability indicating HPLC method development and validation is illustrated below.
Caption: Workflow for stability-indicating HPLC method development.
Conclusion
The stability of Drospirenone is well-documented, with clear degradation pathways identified under acidic, basic, and oxidative stress. This compound is a primary product of acid-catalyzed degradation. While the experimental protocols for assessing Drospirenone's stability are established, there is a notable lack of data on the intrinsic stability of this compound under similar stress conditions. Further research focusing on the forced degradation of this specific impurity is necessary to provide a complete comparative stability profile. This would be invaluable for understanding the overall degradation landscape of Drospirenone and for the development of robust analytical methods and stable pharmaceutical formulations.
References
- 1. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. magnusconferences.com [magnusconferences.com]
- 7. ijpsr.com [ijpsr.com]
- 8. rjpbcs.com [rjpbcs.com]
Safety Operating Guide
Proper Disposal of Drospirenone 6-ene in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of Drospirenone 6-ene is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound. Based on available data, this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to treat all chemical waste with caution and adhere to institutional and local regulations.
Waste Classification and Disposal Decision-Making
The primary determinant for the disposal of any chemical waste is its classification as hazardous or non-hazardous. This compound, also known as 6,7-Dehydro Drospirenone, is not found on the RCRA P or U lists of acute hazardous wastes.[1][2] Furthermore, its GHS hazard classification of H361 ("Suspected of damaging fertility or the unborn child") does not automatically qualify it as a RCRA characteristic hazardous waste for toxicity. The RCRA toxicity characteristic is defined by a specific list of contaminants and their concentration limits, which this compound does not meet based on available safety data sheets. Therefore, it should be managed as a non-hazardous pharmaceutical waste.
Laboratories should always presume a chemical waste is hazardous unless it is known to be non-hazardous.[3] The following diagram illustrates the decision-making process for the disposal of this compound.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the immediate, essential steps for the proper disposal of this compound as a non-hazardous pharmaceutical waste in a laboratory setting.
1. Segregation of Waste:
-
Immediately segregate this compound waste from RCRA hazardous waste, sharps, and biohazardous waste.[4][5]
-
Use designated and clearly labeled containers to prevent cross-contamination.[4][5]
2. Containerization and Labeling:
-
Select a compatible, leak-proof container for the collection of this compound waste. Original containers can be used if they are in good condition.
-
Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste" and identify the contents as "this compound."
-
Include the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number on the label.[1]
-
Do not mix different non-hazardous pharmaceutical wastes in the same container unless approved by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Store the waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[1]
-
Keep the container closed except when adding waste.
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [4]
-
Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed pharmaceutical waste management vendor.[4][5]
-
The recommended disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[4][5]
Quantitative Data and Container Specifications
For non-hazardous waste such as this compound, quantitative data for disposal primarily relates to proper containerization and labeling rather than specific concentration limits.
| Parameter | Specification | Rationale |
| Waste Container Type | Compatible, leak-proof, with a secure lid. | Prevents spills and exposure. |
| Container Labeling | "Non-Hazardous Pharmaceutical Waste," Chemical Name, PI Information, Location. | Ensures proper identification and handling by waste management personnel. |
| Segregation | Separate from RCRA hazardous, biohazardous, and radioactive waste. | Prevents cross-contamination and ensures compliant disposal pathways. |
| Disposal Method | Incineration via a licensed waste management facility. | The standard and environmentally preferred method for pharmaceutical waste.[4][5] |
Handling of Empty Containers
Even empty containers that held this compound must be managed properly. A container is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains.
-
Triple-rinse the empty container with a suitable solvent.
-
The rinsate must be collected and disposed of as chemical waste.
-
Once triple-rinsed, the container can be disposed of in the regular trash after defacing the label.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the community, and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.
References
Personal protective equipment for handling Drospirenone 6-ene
This guide provides crucial safety and logistical information for the handling and disposal of Drospirenone 6-ene, a potent pharmacologically active compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Occupational Exposure and Health Hazards:
Drospirenone and its derivatives are considered potent pharmacologically active materials. Occupational exposure to even small amounts may cause physiological effects.[1] This substance is suspected of causing cancer and may damage fertility or the unborn child.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][4] |
| Skin Protection | Impervious Gloves (e.g., Nitrile rubber) | Inspected prior to use. Must satisfy EU Directive 89/686/EEC and EN 374.[3] Consider double gloving.[1] |
| Fire/flame resistant and impervious clothing | To prevent skin exposure.[3][5] | |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved P3 filter respirator | Required when dusts are generated or in case of insufficient ventilation.[3] |
Quantitative Data for Glove Selection:
| Glove Material | Breakthrough Time | Glove Thickness | Protective Index | Manufacturer Example |
| Nitrile Rubber | 480 min | 0.11 mm | Full contact & Splash contact | KCL 741 Dermatril® L |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is essential to minimize the risk of exposure.
1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, equipped with local exhaust ventilation.[4][5]
-
PPE Donning: Before entering the designated area, don all required PPE as specified in the table above.
-
Emergency Equipment: Ensure an emergency eye wash station is readily accessible.[1]
2. Handling:
-
Weighing and Transferring: Conduct all weighing and transferring of the powdered substance within a containment device (e.g., ventilated balance enclosure) to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep containers covered during transfer.[1]
-
Avoid Contact: Use proper tools and techniques to avoid direct contact with the substance.
3. Spill and Emergency Procedures:
-
Spill Response: In case of a spill, evacuate unnecessary personnel from the area.[3] Wearing appropriate PPE, carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][5]
-
Skin Contact: If skin contact occurs, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Eye Contact: If the substance enters the eyes, rinse with pure water for at least 15 minutes and seek medical attention.[3]
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including excess this compound, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Excess and expired materials should be offered to a licensed hazardous material disposal company.[3] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[3]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[3]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3][4]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
